4-Amino-3-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOCECYTBZBBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531007 | |
| Record name | 4-Amino-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51818-99-6 | |
| Record name | 4-Amino-3-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51818-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-nitrobenzaldehyde for Researchers and Drug Development Professionals
IUPAC Name: 4-amino-3-nitrobenzaldehyde CAS Number: 51818-99-6
This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in medicinal chemistry, dye synthesis, and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] Its structure, featuring an aldehyde, an amino group, and a nitro group on a benzene ring, imparts unique chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.14 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 140-142 °C | [3] |
| Solubility | Soluble in hot water, ethanol, benzene, and glacial acetic acid. Slightly soluble in ether. Enhanced water solubility compared to non-substituted benzaldehydes. | [1][4] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons, a deshielded aldehyde proton (~10 ppm), and shifts influenced by the amino and nitro groups. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon of the aldehyde group appearing at a characteristic downfield shift. |
| IR Spectroscopy | Characteristic peaks for the amino (N-H stretching), nitro (N-O stretching, ~1520 cm⁻¹), and aldehyde (C=O stretching, ~1700 cm⁻¹) functional groups. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 166. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nitration of 4-acetylaminobenzaldehyde, followed by hydrolysis.
Experimental Protocol
Step 1: Nitration of 4-acetylaminobenzaldehyde
-
Add 150 cm³ of acetic anhydride to 60 g of 4-acetylaminobenzaldehyde.
-
Heat the mixture to 105°C with vigorous stirring until the solid dissolves completely.
-
Rapidly cool the reaction mixture in an ice bath to 30°C to obtain a fine precipitate.
-
Carefully prepare a nitrating mixture by adding 24 cm³ of concentrated nitric acid to 60 cm³ of acetic anhydride.
-
Add the nitrating mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 35°C.
-
Towards the end of the addition, allow the temperature to rise to 50°C and stir for an additional 15 minutes.
-
Pour the reaction mixture into 800 cm³ of ice water.
-
Filter the precipitated 4-acetylamino-3-nitrobenzylidenediacetate, wash thoroughly with ethanol and then water, and dry.
-
Recrystallize the product from ethanol to obtain pale yellow needles.
Step 2: Hydrolysis to this compound
-
Add 200 cm³ of concentrated hydrochloric acid to 70 g of the dried diacetate from the previous step.
-
Heat the mixture on a water bath for 15 minutes.
-
Add 300 cm³ of cold water to precipitate the product.
-
Filter the precipitated this compound, wash with water, and dry.
-
Purify the final product by recrystallization from water to yield orange, needle-like crystals.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules and functional materials.
Synthesis of Azo Dyes
This compound serves as a key diazo component in the production of monoazo disperse dyes.[1]
Step 1: Diazotization
-
Prepare a diazonium solution of this compound.
Step 2: Coupling Reaction
-
Dissolve the desired coupling component (e.g., 0.02 mol of a phenol) in 15 cm³ of a 15% sodium hydroxide solution and 200 cm³ of ice water.
-
Add the prepared diazonium solution dropwise to the coupling component solution with continuous stirring at 0-5°C over 2 hours.
-
The resulting azo dye will precipitate out of the solution.
-
Filter the dye, wash it thoroughly with water until the filtrate is neutral, and then dry.
Caption: General workflow for azo dye synthesis.
Synthesis of Schiff Bases
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are known to exhibit a range of biological activities.
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to induce crystallization of the Schiff base product.
-
Filter the solid product, wash with a cold solvent, and dry.
Caption: Synthesis of Schiff bases from this compound.
Biological Activities and Potential in Drug Development
Derivatives of this compound have shown promise in several therapeutic areas.
-
Antimicrobial Activity: Hydrazones derived from this compound have demonstrated inhibitory effects against various bacterial strains.[1]
-
Anticancer Research: Schiff bases synthesized from this compound have exhibited significant cytotoxicity against cancer cell lines, with some studies indicating selective toxicity towards cancer cells over normal cells.[1]
While the precise mechanisms of action and the specific signaling pathways modulated by these derivatives are still under investigation, the presence of the nitroaromatic scaffold is a common feature in various bioactive compounds. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by these molecules, which could pave the way for the development of novel therapeutic agents.
Safety and Handling
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
The Synthesis and Discovery of 4-Amino-3-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical synthesis and discovery of 4-Amino-3-nitrobenzaldehyde, a key chemical intermediate. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams are provided to elucidate the reaction pathways and experimental workflows.
Historical Context and Discovery
The development of this compound is rooted in early 20th-century organic chemistry research. Foundational work on nitro-amino-benzaldehyde derivatives was notably conducted by Hodgson and Beard in 1927, establishing the fundamental synthetic pathways for these compounds.[1] Their pioneering studies were instrumental in understanding the reactivity of aromatic systems bearing both amino and nitro substituents. The reliable synthesis of this compound marked a significant milestone, highlighting its potential as a versatile intermediate in organic synthesis, particularly in the burgeoning dye manufacturing and pharmaceutical industries of the era.[1]
Physicochemical and Quantitative Data
A summary of the key quantitative and physicochemical properties of this compound is presented in Table 1. This data is essential for its application in further synthetic endeavors.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 51818-99-6 |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol [2] |
| Melting Point | 191-192 °C[1] |
| Appearance | Orange-red crystalline solid |
Table 1: Physicochemical Properties of this compound
Synthetic Methodologies
The primary and most well-documented method for the synthesis of this compound involves a two-step process starting from 4-acetylaminobenzaldehyde. This method provides a reliable route to the desired product with good purity. An alternative, though less detailed in historical literature, involves the condensation of aniline derivatives with nitro compounds.
Primary Synthesis Route: Nitration of 4-Acetylaminobenzaldehyde and Subsequent Hydrolysis
This synthetic pathway involves the protection of the amino group of 4-aminobenzaldehyde by acetylation, followed by regioselective nitration at the 3-position, and subsequent deprotection by acid hydrolysis.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 4-Acetylamino-3-nitrobenzaldehyde
-
Reaction Setup: In a suitable reaction vessel, suspend 4-acetylaminobenzaldehyde in acetic anhydride.
-
Nitration: Cool the suspension in an ice bath. Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the crude 4-acetylamino-3-nitrobenzaldehyde, wash with cold water, and recrystallize from a suitable solvent such as ethanol.
Step 2: Hydrolysis of 4-Acetylamino-3-nitrobenzaldehyde
-
Reaction Setup: Suspend the purified 4-acetylamino-3-nitrobenzaldehyde in an aqueous acidic solution (e.g., dilute hydrochloric acid).
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.
-
Purification: Filter the precipitated this compound, wash thoroughly with water, and dry. For higher purity, recrystallization from hot water or an ethanol-water mixture can be performed to yield orange-red crystals.
Alternative Synthesis Route: Condensation of Anilines
An alternative, though less commonly cited, method for the synthesis of aminobenzaldehydes involves the direct formylation of anilines. For instance, anilines that are unsubstituted at the 4-position can react under specific conditions to yield 4-aminobenzaldehydes.[3] While not extensively detailed for this compound specifically, this approach suggests a potential pathway where a substituted aniline could undergo a condensation reaction to introduce the aldehyde functionality.
Caption: Logical workflow for aniline-based synthesis.
This technical guide provides a foundational understanding of the historical synthesis and discovery of this compound. The detailed protocols and structured data are intended to support researchers and scientists in their work with this important chemical compound.
References
Fundamental chemical properties of 4-Amino-3-nitrobenzaldehyde
An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Its structure features a benzaldehyde core substituted with an amino group at the 4-position and a nitro group at the 3-position. This unique arrangement of functional groups—an electron-donating amino group and an electron-withdrawing nitro group—creates a distinct electronic environment that governs its chemical reactivity and makes it a valuable intermediate in various synthetic applications.[1] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in different chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.14 g/mol | [1] |
| CAS Number | 51818-99-6 | [1][2] |
| Appearance | Orange, needle-like crystals | [3] |
| Melting Point | Not definitively reported; related isomers have melting points in the range of 56-142 °C. | |
| Boiling Point | Computationally predicted to be approximately 359.3 ± 32.0 °C (may decompose).[1] | [1] |
| Solubility | Recrystallized from water, suggesting some solubility in hot water.[3] General solubility in common organic solvents is not extensively documented. | [3] |
| IUPAC Name | This compound | [2] |
| InChI Key | IIOCECYTBZBBAL-UHFFFAOYSA-N | [2] |
Synthesis of this compound
A common and well-documented method for the synthesis of this compound involves the nitration of 4-acetylaminobenzaldehyde, followed by the hydrolysis of the protecting group.[3][4]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis and purification of this compound.[3][4]
Step 1: Formation of 4-Acetylamino-3-nitrobenzylidenediacetate
-
To 60 g of 4-acetylaminobenzaldehyde, add 150 cm³ of acetic anhydride.
-
Heat the mixture to 105 °C with vigorous stirring until all the solid has dissolved.
-
Rapidly cool the solution in an ice bath to 30 °C to precipitate a fine solid of 4-acetylaminobenzaldehyde.
-
In a separate vessel, carefully mix 24 cm³ of concentrated nitric acid with 60 cm³ of acetic anhydride.
-
Add the nitric acid/acetic anhydride mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 35 °C.
-
As the addition proceeds, colorless crystals of 4-acetylaminobenzaldehyde diacetate will form and then redissolve.
-
Towards the end of the addition, allow the temperature to rise to 50 °C and stir for an additional 15 minutes.
-
Pour the reaction mixture into 800 cm³ of ice-cold water to precipitate the product.
-
Filter the precipitate of 4-acetylamino-3-nitrobenzylidenediacetate, wash thoroughly with ethanol, and then with water.
-
Recrystallize the product from ethanol to obtain pale yellow needles.
Step 2: Hydrolysis to this compound
-
To 70 g of the dried 4-acetylamino-3-nitrobenzylidenediacetate, add 200 cm³ of concentrated hydrochloric acid.
-
Heat the mixture on a water bath for 15 minutes.
-
After cooling, add 300 cm³ of cold water to precipitate the final product.
-
Filter the precipitate of this compound, wash with water, and dry.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from water to yield orange, needle-like crystals.[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three functional groups: the aldehyde, the primary amine, and the nitro group.
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions.
-
Amino Group: The primary amino group is a key functional handle for diazotization reactions, which are fundamental in the synthesis of azo dyes.[1]
-
Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the other functional groups.
Key Reactions
Diazotization and Azo Coupling: The amino group can be converted to a diazonium salt, which then acts as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.[1] This is a significant application in the textile industry.[1]
Reactivity Overview Diagram
Caption: Key reactivity pathways of this compound.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), and aromatic protons, with their chemical shifts influenced by the electronic effects of the amino and nitro substituents.[1]
-
¹³C NMR: The carbon NMR would reveal the presence of the carbonyl carbon (typically >190 ppm) and the aromatic carbons, with their resonances shifted according to the substitution pattern.
-
FT-IR: Infrared spectroscopy is used to confirm the presence of key functional groups: N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the aldehyde (~1700 cm⁻¹), and N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹).[1]
-
UV-Vis: The UV-Visible spectrum would show absorption bands corresponding to the π-π* transitions within the aromatic system, influenced by the auxochromic and chromophoric groups present.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with a rich chemistry stemming from its unique substitution pattern. Its synthesis is well-established, and its reactivity, particularly the diazotization of the amino group, has been exploited for the production of azo dyes. For researchers and drug development professionals, this compound offers a scaffold that can be further functionalized to create a diverse range of molecules with potential biological activities. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. This compound | 51818-99-6 | Benchchem [benchchem.com]
- 2. This compound | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]
The Versatility of 4-Amino-3-nitrobenzaldehyde: A Technical Guide to its Applications
An in-depth exploration of the synthesis, biological activity, and material science applications of 4-Amino-3-nitrobenzaldehyde and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive review of its key applications and experimental protocols.
Introduction
This compound is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique molecular architecture, featuring an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group, provides multiple reactive sites for the synthesis of a diverse range of derivatives. This technical guide delves into the core applications of this compound, with a focus on its utility in the development of azo dyes, Schiff bases with potential therapeutic properties, and advanced drug delivery systems. The strategic placement of the amino and nitro groups on the benzaldehyde ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor in medicinal chemistry and materials science. This guide will provide a detailed overview of the key literature, presenting quantitative data, experimental methodologies, and visual workflows to facilitate further research and development in these fields.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 51818-99-6 |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.14 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 191-192 °C |
| Solubility | Soluble in ethanol and water |
Core Applications of this compound
Synthesis of Azo Dyes
This compound is a key precursor in the synthesis of azo dyes, which are widely used in the textile industry. The primary amino group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of colors.
| Diazo Component | Coupling Component | Resulting Dye Color | Yield (%) | λmax (nm) |
| This compound | 1-Naphthol | Light Orange | Good | Not Reported |
| This compound | 2-Naphthol | Dark Red | Good | Not Reported |
| This compound | Resorcinol | Not Reported | Good | Not Reported |
| This compound | Phloroglucinol | Not Reported | Good | Not Reported |
| This compound | Phenol | Not Reported | Good | Not Reported |
Data on specific yields and absorption maxima for azo dyes derived directly from this compound is limited in the reviewed literature. The table reflects general outcomes from studies on related compounds.[1][2]
This protocol outlines the general procedure for the synthesis of azo dyes using this compound as the diazo component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (e.g., 1-naphthol, 2-naphthol, resorcinol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of this compound in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.
-
-
Coupling Reaction:
-
Dissolve the coupling agent in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture should be maintained in the alkaline range.
-
-
Isolation and Purification:
-
The precipitated azo dye is collected by vacuum filtration.
-
Wash the solid product with cold distilled water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.[2]
-
Schiff Bases with Biological Activity
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives have garnered significant interest due to their potential anticancer and antimicrobial activities.
Anticancer Activity
| Schiff Base Derivative | Cell Line | Assay | Incubation Time | IC₅₀ (µg/mL) |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts) | MTT | 72 h | 446.68 |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | NHGF (Normal Human Gingival Fibroblasts) | MTT | 72 h | 977.24 |
Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde, a closely related compound. Specific IC₅₀ values for Schiff bases of this compound were not available in the reviewed literature.[3][4][5]
Antimicrobial Activity
| Schiff Base Derivative (from 4-nitrobenzaldehyde) | Microorganism | MIC (µg/mL) |
| PC3 | Escherichia coli | 250 |
| PC3 | Staphylococcus aureus | 62.5 |
Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde. Specific MIC values for Schiff bases of this compound were not available in the reviewed literature.[6][7]
This protocol describes the synthesis of a Schiff base from an aromatic aldehyde and an amine, which can be adapted for this compound.
Materials:
-
This compound
-
A primary amine (e.g., 2-aminobenzenethiol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup:
-
Dissolve 1 molar equivalent of this compound in hot absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1 molar equivalent of the primary amine in hot absolute ethanol.
-
-
Condensation Reaction:
-
Add the hot ethanolic solution of the primary amine to the stirred solution of this compound.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
The Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
-
This protocol provides a detailed methodology for assessing the cytotoxic activity of synthesized compounds using the MTT assay.[9][10][11][12]
Materials:
-
Synthesized Schiff base derivative
-
Cancer cell line (e.g., TSCCF) and normal cell line (e.g., NHGF)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cells to be tested in appropriate flasks until they reach about 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh culture medium.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the Schiff base derivative in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 72 hours) at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Drug Delivery Systems
This compound can be incorporated into polymeric structures, such as miktoarm star polymers, which are being explored for their potential in drug delivery systems.[13][14][15][16] These polymers can self-assemble into micelles that encapsulate therapeutic agents like doxorubicin, offering possibilities for controlled and targeted drug release.[17][18][19][20][21][22]
While a specific protocol for the synthesis of a drug delivery system using this compound was not detailed in the reviewed literature, the following diagram illustrates a conceptual workflow for the development and application of such a system.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis with significant applications in the fields of materials science and medicinal chemistry. Its ability to be transformed into a wide array of derivatives, including vibrant azo dyes and biologically active Schiff bases, underscores its importance. The potential for incorporating this molecule into complex polymeric structures for advanced drug delivery systems further highlights its promise for future innovations. This technical guide has provided a comprehensive overview of the key literature, presenting available quantitative data and detailed experimental protocols to serve as a foundational resource for researchers. Further investigation into the synthesis and biological evaluation of a broader range of derivatives will undoubtedly unlock new applications and advancements in various scientific disciplines.
References
- 1. [PDF] Synthesis , Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester | Semantic Scholar [semanticscholar.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 7. mediresonline.org [mediresonline.org]
- 8. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Miktoarm star polymers: advances in synthesis, self-assembly, and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Miktoarm Star Polymers: Branched Architectures in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Miktoarm Star Polymers: Synthesis and Applications (Journal Article) | OSTI.GOV [osti.gov]
- 16. Miktoarm Star-polypept(o)ide-Based Polyion Complex Micelles for the Delivery of Large Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of pH-sensitive chain length on release of doxorubicin from mPEG-b-PH-b-PLLA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: A Technical Guide to 4-Amino-3-nitrobenzaldehyde
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
4-Amino-3-nitrobenzaldehyde is a pivotal chemical intermediate, distinguished by its unique trifunctional aromatic structure. Possessing an aldehyde, a primary amine, and a nitro group, this compound offers a rich tapestry of reactivity, making it a valuable building block in a multitude of synthetic applications. Its strategic importance spans from the vibrant world of dye chemistry to the intricate design of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, key reactions, and diverse applications, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
A thorough understanding of a chemical's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 51818-99-6 | [1][2] |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.13 g/mol | [1][2] |
| Appearance | Orange needle-like crystals | [3][4] |
| InChI Key | IIOCECYTBZBBAL-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The most common and well-documented synthesis of this compound involves a two-step process starting from 4-acetamidobenzaldehyde. This method strategically uses a protecting group to shield the amine functionality and direct the nitration to the desired position.
Synthesis Pathway
The synthesis proceeds via the nitration of the protected 4-acetamidobenzaldehyde, where the formyl group is concurrently converted to a diacetate in situ, which protects it from oxidation.[4] This is followed by the acidic hydrolysis of both the acetamido and diacetate groups to yield the final product.
Caption: Synthetic route for this compound.
Experimental Protocol: Synthesis from 4-Acetamidobenzaldehyde
This protocol is adapted from established literature procedures.[3][4]
Materials:
-
4-Acetamidobenzaldehyde (60 g)
-
Acetic Anhydride (210 cm³)
-
Concentrated Nitric Acid (24 cm³)
-
Concentrated Hydrochloric Acid (200 cm³)
-
Ethanol
-
Ice
Procedure:
-
Protection and Dissolution: In a suitable reaction vessel, add 4-acetamidobenzaldehyde (60 g) to acetic anhydride (150 cm³) and heat the mixture to 105°C with vigorous stirring until all solid has dissolved.
-
Precipitation: Rapidly cool the solution in an ice bath to 30°C to obtain a fine precipitate of the starting material.
-
Nitration: Carefully prepare a nitrating mixture by adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). Add this mixture dropwise to the stirred suspension from step 2, ensuring the temperature does not exceed 35°C.
-
Reaction Progression: As the nitrating mixture is added, the temperature is eventually allowed to rise to 50°C towards the end of the addition. The mixture is stirred at this temperature for an additional 15 minutes.
-
Precipitation of Intermediate: Pour the reaction mixture into 800 cm³ of ice-cold water. The precipitated 4-acetamido-3-nitrobenzylidene diacetate is collected by filtration, washed thoroughly with ethanol, and then with water, and dried.
-
Hydrolysis: Add the dried diacetate intermediate (70 g) to concentrated hydrochloric acid (200 cm³) and heat the mixture on a water bath for 15 minutes.
-
Product Precipitation: After heating, add 300 cm³ of cold water to the mixture. The precipitated this compound is filtered off, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from water to yield orange, needle-like crystals.[4]
| Parameter | Value |
| Starting Material | 4-Acetamidobenzaldehyde |
| Key Reagents | Acetic Anhydride, Nitric Acid, Hydrochloric Acid |
| Final Product | This compound |
| Reported Form | Orange needle-like crystals |
Core Reactivity and Applications
The unique arrangement of functional groups in this compound dictates its chemical behavior and renders it a versatile intermediate. The amino group can be diazotized, the nitro group can be reduced, and the aldehyde group can participate in condensation and oxidation-reduction reactions.
Caption: Reactivity and application pathways of the intermediate.
Azo Dye Synthesis
A primary application of this compound is in the synthesis of azo dyes.[2] The primary amino group is readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., phenols, naphthols, or other aromatic amines).
Experimental Protocol: General Diazotization and Coupling
-
Diazotization: this compound is dissolved in an acidic medium (e.g., HCl/water mixture). The solution is cooled to 0-5°C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
Coupling: The cold diazonium salt solution is then slowly added to a solution of the coupling component (e.g., 1-naphthol, resorcinol) dissolved in a basic or neutral medium.[4]
-
Dye Precipitation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.
The resulting dyes, often in hues of orange, red, and yellow, have shown excellent fastness properties when applied to fabrics like polyester.[4]
Intermediate for Pharmaceuticals and Heterocycles
The functional groups of this compound make it a valuable precursor for synthesizing more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl).[2][5] This yields 3,4-diaminobenzaldehyde , a key building block for synthesizing benzodiazepines, quinoxalines, and other fused heterocyclic systems. The reduction can achieve yields greater than 90% while leaving the aldehyde group intact under mild conditions.[2]
-
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic rings and complex molecular architectures.[6]
Applications in Materials Science
Emerging research has highlighted the potential of derivatives of this compound in materials science. Azo dyes synthesized from this intermediate have been investigated for their photovoltaic properties and potential use in dye-sensitized solar cells (DSSCs).[2][7] These applications leverage the light-absorbing and electron-injecting properties of the synthesized dye molecules.[2]
Conclusion
This compound is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis and the orthogonal reactivity of its three functional groups provide a versatile platform for a wide range of chemical transformations. From the production of high-performance azo dyes to its role as a precursor for complex heterocyclic structures in medicinal chemistry, this compound continues to be a compound of high interest for chemists and material scientists. Its utility in creating diamino derivatives and its potential in modern materials like DSSCs ensure its continued relevance in advanced chemical synthesis.
References
- 1. This compound | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51818-99-6 | Benchchem [benchchem.com]
- 3. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Understanding the molecular structure of 4-Amino-3-nitrobenzaldehyde
An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-nitrobenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde of significant interest in organic synthesis and materials science. Its molecular framework is characterized by a benzene ring bearing three distinct functional groups: an aldehyde, an amino group, and a nitro group. This unique substitution pattern, with the electron-donating amino group positioned para to the aldehyde and ortho to the electron-withdrawing nitro group, creates a molecule with a rich electronic environment and versatile reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key chemical transformations, intended for researchers and professionals in chemistry and drug development.
Molecular Identity and Nomenclature
The unambiguous identification of this compound is established through its systematic nomenclature and standardized chemical identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name is this compound, reflecting the priority of the aldehyde group and the respective positions of the amino and nitro substituents.
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Caption: Logical relationship of electronic effects in the molecule.
Spectroscopic Characterization
The structure of this compound and its derivatives is routinely confirmed using a variety of spectroscopic techniques, including Infrared (IR) and UV-visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
-
Mass Spectrometry (MS): GC-MS analysis has confirmed the molecular mass of the compound, showing a molecular ion peak (M+) at m/z 166, which is consistent with its chemical formula.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group (typically around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretches for the aromatic ring.
-
UV-Visible Spectroscopy: The extensive conjugation and charge transfer characteristics of the molecule result in strong absorption in the UV-visible region. While specific data for the parent compound is not detailed, its derivatives are known to be colored, a property exploited in dye synthesis.
Table 3: Key Spectroscopic Data
| Technique | Observation | Interpretation | Reference(s) |
| :--- | :--- | :--- | :--- |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 166 (21% relative abundance) | Confirms the molecular weight of 166 g/mol . | |
| Infrared (IR) | Presence of O-H, N-H, N=N, C=C, C=O, and C-H functional groups confirmed in derivatives. | Validates the presence of the key functional moieties. | |
Synthesis and Reactivity
Experimental Protocol: Synthesis
A common and effective method for the synthesis of this compound involves the nitration of a protected aminobenzaldehyde precursor, followed by deprotection.
Protocol: Synthesis via Nitration of 4-Acetamidobenzaldehyde
-
Protection and Suspension: 4-Acetamidobenzaldehyde (60 g) is dissolved in acetic anhydride (150 cm³) by heating to 105 °C with vigorous stirring. The solution is then rapidly cooled in an ice bath to 30 °C to form a fine precipitate.
-
Nitration: A nitrating mixture is prepared by carefully adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). This mixture is added dropwise to the stirred suspension from step 1, ensuring the temperature does not exceed 35 °C. During this step, the formyl group is protected in situ as a diacetate, preventing its oxidation.
-
Isolation of Intermediate: The reaction mixture is stirred and then poured into ice-cold water. The resulting precipitate, 4-acetamido-3-nitrobenzaldehyde diacetate, is filtered, washed, and dried.
-
Hydrolysis (Deprotection): Concentrated hydrochloric acid (200 cm³) is added to the dried diacetate (70 g), and the mixture is heated on a water bath for 15 minutes.
-
Precipitation and Purification: Cold water (300 cm³) is added to the cooled solution, precipitating the final product. The this compound is filtered off, washed with water, and can be purified by recrystallization from water to yield orange needle-like crystals.
Caption: Workflow for the synthesis of this compound.
Key Reactivity: Diazotization and Azo Coupling
The primary amino group of this compound is readily transformed into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is an excellent electrophile and can react with electron-rich coupling components (such as phenols or other amines) to form highly colored azo compounds. This reaction is fundamental to the synthesis of a wide range of azo dyes.
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Amino-3-nitrobenzaldehyde
Abstract
This compound (CAS No. 51818-99-6) is a pivotal chemical intermediate whose utility in the synthesis of dyes, pharmaceuticals, and advanced materials is derived from the unique electronic interplay of its constituent functional groups.[1][2] This technical guide provides a detailed examination of the competing electron-donating and electron-withdrawing effects within the molecule. The para-amino group acts as a potent electron-donating group via resonance, while the ortho-nitro and ipso-aldehyde groups serve as strong electron-withdrawing moieties. This "push-pull" system dictates the molecule's reactivity, spectroscopic characteristics, and synthetic applications. This document furnishes a thorough overview of its synthesis, presents key physicochemical and spectral data in structured tables, details experimental protocols, and utilizes computational insights to provide a comprehensive understanding for professionals in research and development.
Introduction
This compound is an aromatic compound characterized by a benzene ring substituted with an aldehyde group, a nitro group, and an amino group.[1] Its molecular structure, featuring both powerful electron-donating (amino) and electron-withdrawing (nitro, aldehyde) groups, creates a polarized electronic environment that governs its chemical behavior.[1][2] The historical significance of this compound and its derivatives dates back to early 20th-century research, which established foundational synthetic pathways and recognized its potential as a versatile building block in organic chemistry.[1] Understanding the nuanced electronic effects is crucial for leveraging its reactivity in various applications, from the synthesis of azo dyes for textiles to the development of novel therapeutic agents.[1][3]
Molecular Structure and Electronic Effects
The chemical properties of this compound are a direct consequence of the inductive and resonance effects exerted by its three functional groups.
-
Amino Group (-NH₂): Positioned at C4, the amino group is a strong activating group. Its primary influence is a powerful electron-donating resonance effect (+R), where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.[1] This is countered by a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.
-
Nitro Group (-NO₂): Located at C3, the nitro group is a potent deactivating group. It exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R).[4][5]
-
Aldehyde Group (-CHO): Situated at C1, the aldehyde group is also deactivating, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.[4]
This specific arrangement of substituents creates a pronounced "push-pull" system. The amino group "pushes" electron density into the ring, while the nitro and aldehyde groups "pull" it away. This intramolecular charge transfer significantly influences the molecule's reactivity and spectroscopic properties.[2]
Caption: Resonance illustrating the push-pull electronic effect.
Physicochemical and Spectroscopic Data
The distinct electronic nature of this compound gives rise to its specific physical and spectral characteristics.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 51818-99-6 | [1][6] |
| Molecular Formula | C₇H₆N₂O₃ | [1][6] |
| Molecular Weight | 166.14 g/mol | [1][6] |
| Appearance | Orange needle-like crystals | [3][7] |
Table 2: Spectroscopic Data
| Technique | Observation | Interpretation | Reference |
| Mass Spec. (GC-MS) | Molecular ion peak (M+) at m/z 166 (21%) | Confirms the molecular mass of the compound. | [3] |
| Base peak at m/z 65 (100%) | Corresponds to a stable fragment ion. | [3] | |
| Infrared (IR) | ~3400-3300 cm⁻¹ | N-H stretching of the primary amine. | [3] |
| ~1700-1680 cm⁻¹ | C=O stretching of the aromatic aldehyde. | [3][8] | |
| ~1550-1475, 1365-1290 cm⁻¹ | Asymmetric and symmetric N-O stretching of the nitro group. | [8] | |
| ~1600, 1500-1400 cm⁻¹ | C=C stretching of the aromatic ring. | [8] | |
| ¹H NMR | ~10.0 ppm (singlet) | Aldehyde proton (-CHO). | [8][9] |
| ~7.0-8.5 ppm (multiplets) | Aromatic protons, shifted downfield due to EWGs. | [8][9] | |
| ~6.0-7.0 ppm (broad singlet) | Amino protons (-NH₂). | ||
| UV-Visible | Absorption in the visible range | Attributed to n→π* and π→π* transitions, facilitated by the intramolecular charge transfer system. | [3][7] |
Experimental Protocol: Synthesis
The most common synthesis of this compound involves the nitration of 4-acetamidobenzaldehyde, where the acetyl group protects the amine from oxidation, followed by hydrolysis.[3]
Detailed Protocol for Synthesis
Objective: To synthesize this compound from 4-acetamidobenzaldehyde.
Materials:
-
4-acetamidobenzaldehyde (I)
-
Acetic anhydride
-
Concentrated nitric acid (d 1.5)
-
Concentrated hydrochloric acid
-
Ice, Ethanol, Distilled water
Procedure:
-
Protection and Acetylation: Add 4-acetamidobenzaldehyde (60 g) to acetic anhydride (150 cm³) and heat to 105 °C with vigorous stirring until fully dissolved.[3]
-
Precipitation: Rapidly cool the solution in an ice bath to 30 °C to yield a fine precipitate of the protected starting material.[3]
-
Nitration: Carefully prepare a nitrating mixture by adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). Add this mixture dropwise to the stirred suspension from step 2, ensuring the reaction temperature does not exceed 35 °C.[3]
-
Formation of Diacetate: After the addition is complete, continue stirring for 15-20 minutes. Pour the reaction mixture into ice-cold water (300 cm³) to precipitate the 4-acetamido-3-nitrobenzaldehyde diacetate.[3][7]
-
Isolation of Intermediate: Filter the diacetate precipitate, wash thoroughly with ethanol and then water, and dry.[7]
-
Hydrolysis (Deprotection): Add the dried diacetate (70 g) to concentrated hydrochloric acid (200 cm³) and heat on a water bath for 15 minutes.[3]
-
Precipitation of Product: Add cold water (300 cm³) to the cooled reaction mixture. The this compound product will precipitate.[3]
-
Purification: Filter the precipitate, wash with water until neutral, and dry. Recrystallize from water to obtain pure orange, needle-like crystals of this compound (IV).[3][7]
References
- 1. This compound | 51818-99-6 | Benchchem [benchchem.com]
- 2. 4-(Methylamino)-3-nitrobenzaldehyde | 42564-41-0 | Benchchem [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
Methodological & Application
Synthesis of Novel Schiff Bases from 4-Amino-3-nitrobenzaldehyde: A Detailed Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-amino-3-nitrobenzaldehyde. The protocols detailed herein are designed to be clear, concise, and reproducible for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications. They serve as crucial intermediates in organic synthesis and as ligands in coordination chemistry. Furthermore, many Schiff base derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic and structural features of Schiff bases derived from this compound, which contains both an electron-donating amino group and an electron-withdrawing nitro group, make them particularly interesting candidates for drug design and development, as well as for applications in materials science.
This application note provides a step-by-step protocol for the synthesis of a representative Schiff base from this compound and a primary amine. It also includes a summary of key characterization data and a discussion of potential applications.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of N-(4-((4-methoxyphenyl)imino)methyl)-2-nitrobenzenamine, a Schiff base formed from this compound and p-anisidine.
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add a solution of 1.0 mmol of p-anisidine in 10 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 3-4 hours.
-
Precipitation and Filtration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Washing and Drying: Collect the precipitated Schiff base by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the synthesized Schiff base and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes typical quantitative data for Schiff bases derived from substituted benzaldehydes. Note that these are representative values and may vary for the specific Schiff base synthesized from this compound.
| Parameter | Representative Value |
| Yield | 75-90% |
| Melting Point | 150-250 °C (Varies with amine) |
| FTIR (cm⁻¹) | |
| ν(N-H) of amino group | 3400-3300 |
| ν(C-H) of aldehyde | ~2850, ~2750 (disappears in product) |
| ν(C=O) of aldehyde | ~1700 (disappears in product) |
| ν(C=N) of imine | 1630-1600 |
| ν(NO₂) asymmetric | 1550-1500 |
| ν(NO₂) symmetric | 1360-1300 |
| ¹H NMR (δ, ppm) | |
| -CH=N- (azomethine proton) | 8.5-9.0 (singlet) |
| Aromatic protons | 6.5-8.5 (multiplets) |
| -NH₂ protons | 5.0-6.0 (broad singlet) |
| UV-Vis (λmax, nm) | ~280, ~350 (π-π* and n-π* transitions) |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and characterization of Schiff bases.
Hypothetical Signaling Pathway Inhibition
Schiff bases are known to interact with various biological targets. The following diagram illustrates a hypothetical mechanism where a synthesized Schiff base inhibits a pro-inflammatory signaling pathway, a potential application in drug development.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a Schiff base.
Potential Applications
Schiff bases derived from this compound are promising candidates for a variety of applications, including:
-
Medicinal Chemistry: The presence of the nitro and amino groups can be fine-tuned to modulate the electronic properties of the imine bond, potentially leading to enhanced biological activity. These compounds can be screened for anticancer, antibacterial, antifungal, and antiviral activities.[1]
-
Materials Science: The conjugated π-system of these Schiff bases makes them suitable for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as chemosensors for the detection of metal ions.
-
Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations, such as oxidation, reduction, and polymerization reactions.
Conclusion
The synthesis of Schiff bases from this compound offers a gateway to a diverse range of novel compounds with significant potential in both medicinal chemistry and materials science. The straightforward synthetic protocol, coupled with the potential for structural modification, makes this an attractive area for further research and development. The detailed protocols and data presented in this application note are intended to facilitate the exploration of these promising molecules.
References
Synthesis of Azo Dyes Using 4-Amino-3-nitrobenzaldehyde: A Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of azo dyes utilizing 4-amino-3-nitrobenzaldehyde as the diazo component. The procedure encompasses the synthesis of the precursor amine, its diazotization, and the subsequent coupling reaction with a phenolic compound to yield a monoazo dye. This protocol is intended for laboratory professionals in chemistry and drug development fields.
Overview of the Synthesis
The synthesis of azo dyes from this compound is a two-step process. The first step involves the diazotization of the primary aromatic amine, this compound, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The second step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling agent, such as a phenol or naphthol, to form the azo dye. The extended conjugation provided by the azo group (–N=N–) is responsible for the characteristic color of these compounds.
Experimental Protocol
This protocol is based on established laboratory procedures for the synthesis of azo dyes.[1][2][3]
Materials and Reagents
-
4-Acetamidobenzaldehyde
-
Acetic anhydride
-
Concentrated nitric acid
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
This compound
-
A suitable coupling component (e.g., 1-naphthol, 2-naphthol, resorcinol, phenol)[1][2]
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol
-
Distilled water
Synthesis of this compound (Intermediate)
This intermediate can be synthesized by the nitration of 4-acetamidobenzaldehyde followed by hydrolysis.[2][3]
-
Acetylation Protection: In a suitable reaction vessel, dissolve 4-acetamidobenzaldehyde in acetic anhydride with heating and vigorous stirring.
-
Nitration: Cool the mixture and slowly add a pre-mixed solution of concentrated nitric acid and acetic anhydride, maintaining the temperature below 35 °C.
-
Precipitation and Hydrolysis: Pour the reaction mixture into ice-water to precipitate the 4-acetylamino-3-nitrobenzylidenediacetate. Filter the precipitate and wash it with ethanol and water. Subsequently, heat the diacetate with concentrated hydrochloric acid, followed by the addition of cold water to precipitate the this compound.
-
Purification: Filter the crude product, wash with water, and recrystallize from water to obtain orange, needle-like crystals.[3]
Diazotization of this compound
-
Dissolution: Prepare a solution of this compound in a mixture of acetic acid and water.[3] Heat the mixture gently to dissolve the amine, then cool it to approximately 12 °C with stirring to obtain a clear solution.[3]
-
Formation of Diazonium Salt: In a separate beaker, dissolve a molar equivalent of sodium nitrite in water. Cool both the amine solution and the sodium nitrite solution to 0–5 °C in an ice bath.
-
Reaction: Slowly add the cold sodium nitrite solution to the stirred amine solution while maintaining the temperature between 0 and 5 °C. Continue stirring for a short period to ensure the complete formation of the diazonium salt solution.
Azo Coupling Reaction
-
Preparation of Coupling Agent Solution: Dissolve a molar equivalent of the chosen coupling component (e.g., 1-naphthol) in an aqueous solution of sodium hydroxide. Cool this alkaline solution to 0–5 °C in an ice bath.[1][2]
-
Coupling: Slowly add the cold diazonium salt solution to the stirred, cold solution of the coupling agent.[2] The azo dye will precipitate out of the solution.
-
Isolation and Purification: Continue stirring the reaction mixture in the ice bath for a period to ensure complete coupling. Filter the precipitated dye, wash it thoroughly with water until the washings are neutral, and then dry the product.[2]
Data Presentation
The following table summarizes the physical characteristics of monoazo disperse dyes synthesized from this compound and various coupling components, as reported in the literature.[1][2]
| Dye Code | Coupling Component | Molecular Weight ( g/mol ) | Yield (%) | Color | Melting Point (°C) |
| 1a | 1-Naphthol | 321 | Good to Excellent | Light Orange | >300 |
| 2a | 2-Naphthol | 321 | Good to Excellent | Dark Red | >300 |
| 3a | Resorcinol | 288 | Good to Excellent | Golden Yellow | >300 |
| 4a | Phloroglucinol | 304 | Good to Excellent | Deep Brown | >300 |
| 5a | Phenol | 272 | Good to Excellent | Orange Red | 211-213 |
Data sourced from Oni, Bello, and Shibdawa (2019).[1][2]
Workflow Diagram
The following diagram illustrates the key stages in the synthesis of azo dyes from this compound.
Caption: Workflow for the synthesis of azo dyes.
Characterization of Synthesized Dyes
The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques to confirm their structure and purity:
-
UV-Visible Spectroscopy: To determine the absorption maxima (λmax) of the dye, which is related to its color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N stretching of the azo group, O-H of the phenolic group, and C=O of the aldehyde group.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[1][2]
-
Thin Layer Chromatography (TLC): To assess the purity of the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
-
Handle concentrated acids and other corrosive chemicals with extreme care.
-
Azo compounds may be colored and should be handled carefully to avoid staining. Some azo compounds may have toxicological properties, and appropriate care should be taken.
References
- 1. [PDF] Synthesis , Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester | Semantic Scholar [semanticscholar.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]
Applications of 4-Amino-3-nitrobenzaldehyde in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique trifunctional nature, featuring an aldehyde group, an amino group, and a nitro group, allows for a diverse range of chemical transformations, making it an attractive scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group and the reactive amino and aldehyde functionalities enables the construction of complex molecular architectures, including Schiff bases and other pharmacologically active moieties. This document provides a detailed account of the applications of this compound in medicinal chemistry, complete with experimental protocols and data presented for easy reference.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry revolve around its use as a precursor for the synthesis of novel compounds with potential anticancer and antimicrobial activities. The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, which are a well-established class of bioactive compounds. Furthermore, the nitro and amino groups on the aromatic ring can be chemically modified to generate a library of derivatives for structure-activity relationship (SAR) studies.
Synthesis of Schiff Bases with Anticancer Potential
Schiff bases derived from aromatic aldehydes are known to exhibit a wide range of biological activities, including anticancer properties. The imine or azomethine group (-C=N-) is a key pharmacophore that can interact with biological targets. While specific quantitative data for Schiff bases derived directly from this compound is limited in publicly available literature, studies on closely related analogues, such as those from 4-nitrobenzaldehyde, provide strong evidence for their potential as anticancer agents.
For instance, a novel Schiff base synthesized from 4-nitrobenzaldehyde has demonstrated cytotoxic effects against tongue squamous cell carcinoma fibroblasts (TSCCF).[1][2][3] The anticancer mechanism is often attributed to the azomethine group, which may induce apoptosis.[1][2][3]
Quantitative Data for a 4-Nitrobenzaldehyde-Derived Schiff Base:
| Compound | Cell Line | Activity | IC50 Value | Reference |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts) | Cytotoxic | 446.68 µg/mL | [1][2][3] |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | NHGF (Normal Human Gingival Fibroblasts) | Cytotoxic | 977.24 µg/mL | [1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 4-acetamidobenzaldehyde followed by acid hydrolysis to remove the protecting group. This method ensures the protection of the formyl group from oxidation during nitration.
Materials:
-
4-Acetamidobenzaldehyde
-
Fuming nitric acid
-
Acetic anhydride
-
Concentrated hydrochloric acid
-
Ethanol
-
Ice
Procedure:
-
To a stirred mixture of acetic anhydride, add 4-acetamidobenzaldehyde at a controlled temperature.
-
Slowly add fuming nitric acid to the mixture, maintaining a low temperature with an ice bath.
-
Continue stirring for a specified period, then pour the reaction mixture into ice water.
-
Filter the precipitated 4-acetylamino-3-nitrobenzylidenediacetate, wash with ethanol and then water, and dry.
-
To the dried intermediate, add concentrated hydrochloric acid and heat on a water bath.
-
Add cold water to precipitate the this compound.
-
Filter the product, wash with water, and dry.
Protocol 2: General Synthesis of Schiff Bases
Schiff bases are typically synthesized via a condensation reaction between an aldehyde and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., 2-aminobenzenethiol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Cancer cell line (e.g., TSCCF)
-
Normal cell line (e.g., NHGF)
-
Culture medium (e.g., α-MEM with 10% FBS and 1% PSF)
-
Synthesized Schiff base compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized Schiff base and incubate for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for bioactive Schiff bases.
Caption: Putative mechanism of anticancer action.
Conclusion
This compound is a promising and versatile building block in medicinal chemistry. Its ability to serve as a precursor for Schiff bases and other derivatives with potential anticancer and antimicrobial activities makes it a compound of significant interest for drug discovery and development. While more extensive research is needed to isolate and quantify the biological activities of a broader range of its derivatives, the existing data on analogous compounds strongly supports its utility as a scaffold for the design of novel therapeutic agents. The protocols provided herein offer a foundation for researchers to synthesize and evaluate new compounds derived from this valuable intermediate.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-3-nitrobenzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrobenzaldehyde is a valuable and versatile starting material in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique trifunctional nature, possessing an aldehyde group, an amino group, and a nitro group, allows for a variety of chemical transformations. The aldehyde functionality serves as a key electrophilic site for condensation reactions, while the amino group can act as a nucleophile or be transformed into other functional groups. The nitro group, an electron-withdrawing group, can direct the regioselectivity of reactions and can be readily reduced to an amino group, opening pathways to further heterocyclic ring formations. This application note provides detailed protocols for the synthesis of several classes of biologically active heterocyclic compounds derived from this compound, including Schiff bases, quinolines, and benzodiazepines.
Synthesis of Heterocyclic Compounds from this compound
The strategic positioning of the functional groups in this compound makes it an ideal precursor for various cyclization and condensation reactions to form diverse heterocyclic scaffolds.
General Workflow:
The general workflow for utilizing this compound as a precursor for heterocyclic compounds involves a series of key steps, from initial reaction to biological evaluation.
Caption: General workflow from precursor to lead compound identification.
Application 1: Synthesis of Bioactive Schiff Bases
Schiff bases derived from this compound are important intermediates and have shown promising biological activities, including anticancer and antimicrobial effects.
Reaction Pathway
Caption: Synthesis of Schiff bases from this compound.
Experimental Protocol: Synthesis of a Schiff Base Derivative[1][2]
This protocol describes the synthesis of a Schiff base from 4-nitrobenzaldehyde and 5-chloro-2-aminobenzoic acid. A similar procedure can be adapted using this compound.
Materials:
-
4-Nitrobenzaldehyde (1.0 g, 6.62 mmol)
-
5-Chloro-2-aminobenzoic acid (1.14 g, 6.62 mmol)
-
Absolute Ethanol (70 mL)
-
Glacial Acetic Acid (few drops)
Procedure:
-
Dissolve 4-nitrobenzaldehyde in 40 mL of hot absolute ethanol.
-
In a separate flask, dissolve 5-chloro-2-aminobenzoic acid in 30 mL of hot absolute ethanol.
-
Mix the two solutions and add a few drops of glacial acetic acid.
-
The mixture is condensed for 3 hours at room temperature.[1]
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
Characterization:
-
Melting Point: 182-185 °C[1]
-
FTIR (cm⁻¹): 1618.28 (-HC=N-), 3321.42 (-COOH), 3084.18 (aromatic C-H), 1699.29 (C=O), 470.83 (C-Cl).[1]
Biological Activity: Anticancer Evaluation
The synthesized Schiff base, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid, was evaluated for its in vitro cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) and normal human gingival fibroblasts (NHGF).[2][1]
| Compound | Cell Line | IC₅₀ (µg/mL) | Exposure Time (h) |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF | 446.68[2][1] | 72 |
| NHGF | 977.24[2][1] | 72 |
Table 1: Cytotoxicity of the Synthesized Schiff Base.
The results indicate that the Schiff base exhibits selective cytotoxicity against the cancer cell line.[2][1]
Application 2: Synthesis of Quinolines via Modified Friedländer Annulation
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. A modified Friedländer synthesis can be employed, where the nitro group of this compound is reduced in situ to an amino group, which then participates in the cyclization.
Reaction Pathway
Caption: One-pot synthesis of quinolines from this compound.
Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization
This protocol is adapted from a general procedure for the synthesis of quinolines from 2-nitrobenzaldehydes and can be applied to this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and the active methylene compound (1.2-3.0 equiv) in glacial acetic acid.
-
Add iron powder (3.0-4.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (95-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline derivative.
Note: The yield and specific reaction conditions will vary depending on the active methylene compound used.
Application 3: Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their wide range of pharmacological activities, including antimicrobial and central nervous system effects. They can be synthesized through the condensation of an o-phenylenediamine derivative with a suitable carbonyl compound. In this case, this compound can react with a substituted o-phenylenediamine.
Reaction Pathway
Caption: Synthesis of 1,5-benzodiazepines from this compound.
Experimental Protocol: Synthesis of 1,5-Benzodiazepine Derivatives
This is a general procedure for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones, which can be adapted for aldehydes like this compound.
Materials:
-
This compound (1 mmol)
-
o-Phenylenediamine (1 mmol)
-
Catalyst (e.g., H-MCM-22, p-nitrobenzoic acid)
-
Acetonitrile (4 mL)
Procedure:
-
A mixture of this compound (1 mmol), o-phenylenediamine (1 mmol), and a catalytic amount of H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.
-
The reaction is monitored by TLC until completion (typically 1-3 hours).
-
Upon completion, the catalyst is filtered off.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the corresponding 1,5-benzodiazepine.
Note: Yields are reported to be good to excellent (65-87%) for the synthesis of various 1,5-benzodiazepine derivatives using a similar protocol.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in this application note provide a foundation for the synthesis of Schiff bases, quinolines, and benzodiazepines. The inherent reactivity of the aldehyde, amino, and nitro groups allows for diverse synthetic strategies, leading to a wide range of molecular architectures for biological screening. Further exploration of multicomponent reactions and one-pot syntheses starting from this precursor is a promising avenue for the efficient generation of novel and potent bioactive molecules. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target compounds and to explore the full potential of this compound in heterocyclic chemistry.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
Application Notes and Protocols for the Analytical Characterization of 4-Amino-3-nitrobenzaldehyde
Introduction
4-Amino-3-nitrobenzaldehyde (C₇H₆N₂O₃, MW: 166.14 g/mol ) is a key chemical intermediate used in the synthesis of various organic compounds, including azo dyes and pharmaceutical agents.[1] Its unique structure, featuring an aldehyde, a primary amine, and a nitro group, imparts specific reactivity and properties.[1] Accurate and comprehensive characterization of this compound is critical to ensure purity, confirm identity, and guarantee the quality and consistency of downstream products. These application notes provide detailed protocols for various analytical techniques essential for the characterization of this compound.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and separating it from starting materials, by-products, or degradation products.
1.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound and quantifying impurities.[1]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a mixture of Acetonitrile:Water (e.g., 60:40 v/v). Addition of a small amount of acid like 0.1% phosphoric acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, such as 270 nm.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile components, including the main compound and any volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Mass Range: Scan from m/z 35 to 400 amu.[4]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Quantitative Data (Chromatography)
| Parameter | Method | Observed Value | Reference |
| Molecular Ion Peak (M+) | GC-MS | m/z 166 (21% relative abundance) | |
| Base Peak | GC-MS | m/z 65 (100% relative abundance) | |
| Other Prominent Peaks | GC-MS | m/z 39, 52, 91, 119, 136, 150 |
Overall Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound.
Caption: A logical workflow for synthesis and analytical characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are used to confirm the molecular structure and identify the key functional groups present in this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure.
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups within the molecule.[1]
Experimental Protocol: FT-IR
-
Instrumentation: FT-IR Spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.
2.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol: UV-Vis
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent such as acetonitrile or ethanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.2-1.0 AU).
-
Acquisition: Scan the sample across a wavelength range of 200-500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Quantitative Data (Spectroscopy)
| Parameter | Method | Observed Value | Reference |
| Aldehyde Proton (CHO) | ¹H NMR | ~10 ppm | [1] |
| Nitro Group Stretch (asymmetric) | FT-IR | ~1520 cm⁻¹ | [1] |
| Aldehyde C=O Stretch | FT-IR | ~1700 cm⁻¹ | [1] |
| Other Functional Groups | FT-IR | O-H, N-H, N=N, C=C (aromatic), C-H |
Integrated Analytical Approach
No single technique provides a complete characterization. An integrated approach combining chromatography for purity and spectroscopy for identity is essential for a comprehensive analysis.
Caption: An integrated strategy for purity and identity confirmation.
References
Application Note: HPLC Method Development for Purity Assessment of 4-Amino-3-nitrobenzaldehyde
Introduction
4-Amino-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and dyes. The purity of this compound is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound, offering high resolution and quantitative accuracy. This application note provides a detailed protocol for the development of a stability-indicating HPLC method for the purity assessment of this compound, suitable for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.14 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in polar organic solvents like acetonitrile and methanol. |
| UV Absorption | Exhibits strong UV absorbance, with a maximum absorption wavelength (λmax) typically observed in the range of 270-280 nm. |
Potential Impurities
Impurities in this compound can originate from the synthetic route or degradation. The common synthesis involves the nitration of 4-acetylaminobenzaldehyde followed by hydrolysis.
Process-Related Impurities:
-
Starting Material: 4-acetylaminobenzaldehyde
-
Intermediate: 4-acetylamino-3-nitrobenzylidenediacetate
-
Isomeric Impurities: Positional isomers such as 2-amino-3-nitrobenzaldehyde and 4-amino-2-nitrobenzaldehyde.
-
By-products: Other nitrated species.
Degradation Products:
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.
-
Reduction Products: The nitro group can be reduced to a nitroso or amino group.
-
Hydrolysis Products: While generally stable, hydrolysis under extreme pH and temperature may occur.
-
Photodegradation Products: Exposure to light may induce degradation.
Experimental Protocols
HPLC Method Development
The following protocol outlines the steps for developing a robust, stability-indicating HPLC method.
4.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile and methanol.
-
Purified water (e.g., Milli-Q).
-
Formic acid or phosphoric acid (HPLC grade).
-
This compound reference standard and sample.
4.1.2. Chromatographic Conditions (Initial Screening)
A systematic approach to screen different columns and mobile phases is recommended.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Cyano (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | PDA scan 200-400 nm, single wavelength at 275 nm | PDA scan 200-400 nm, single wavelength at 275 nm | PDA scan 200-400 nm, single wavelength at 275 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
4.1.3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4.1.4. Method Optimization
Based on the initial screening results, select the column and mobile phase that provide the best peak shape and resolution for the main peak and any observed impurities. Further optimize the gradient profile, flow rate, and column temperature to achieve optimal separation of all relevant peaks in a reasonable run time.
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
4.2.1. Preparation of Stressed Samples
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat solid sample at 105 °C for 48 hours. |
| Photolytic Degradation | Expose solution to UV light (254 nm) and visible light (ICH option 1) for a specified duration. |
4.2.2. Analysis of Stressed Samples
Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a PDA detector is crucial to ensure that the main peak is not co-eluting with any degradants.
Data Presentation
Table 1: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18 (e.g., Waters Symmetry, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of 6 injections | ≤ 2.0% |
Table 3: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Number of Degradants | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis | 15.2% | 2 | > 2.0 |
| Base Hydrolysis | 18.5% | 3 | > 2.0 |
| Oxidative Degradation | 12.8% | 1 | > 2.0 |
| Thermal Degradation | 8.5% | 1 | > 2.0 |
| Photolytic Degradation | 10.1% | 2 | > 2.0 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship between Analyte, Impurities, and Degradation.
Conclusion
This application note provides a comprehensive framework for the development and initial validation of a stability-indicating HPLC method for the purity assessment of this compound. The outlined protocols for method development and forced degradation studies will enable researchers to establish a reliable and robust analytical method that is fit for its intended purpose in a pharmaceutical development setting. The provided tables and diagrams serve to clearly present the methodology and expected outcomes.
References
Application Notes and Protocols for the Spectral Analysis of 4-Amino-3-nitrobenzaldehyde by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Amino-3-nitrobenzaldehyde. This document includes predicted spectral data based on the analysis of structurally related compounds, comprehensive experimental protocols for sample preparation and spectral acquisition, and graphical representations of the molecular structure and experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its chemical structure, featuring an aromatic ring substituted with an aldehyde, an amino group, and a nitro group, gives rise to a distinct NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound, as well as for monitoring its reactions in drug development and manufacturing processes. The electron-donating amino group and the electron-withdrawing nitro and aldehyde groups create a unique electronic environment, leading to a predictable pattern of chemical shifts in the aromatic region.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic compounds and analysis of experimental data for structurally similar molecules such as 4-aminobenzaldehyde and 3-nitrobenzaldehyde.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.0 - 7.2 | d | ~8.5 | 1H |
| H-6 | ~7.8 - 8.0 | dd | ~8.5, ~2.0 | 1H |
| H-2 | ~8.3 - 8.5 | d | ~2.0 | 1H |
| -CHO | ~9.8 - 10.0 | s | - | 1H |
| -NH₂ | ~6.0 - 6.5 | br s | - | 2H |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CHO) | ~190 - 192 |
| C-4 (C-NH₂) | ~150 - 155 |
| C-3 (C-NO₂) | ~135 - 140 |
| C-2 | ~133 - 136 |
| C-6 | ~125 - 128 |
| C-5 | ~115 - 118 |
| C-1' (C attached to CHO) | ~128 - 132 |
Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for the exchangeable protons of the amino group to be more clearly observed.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
Temperature: 298 K
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): 250 ppm (centered around 125 ppm)
-
Temperature: 298 K
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the TMS signal (0.00 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.
4.2. Structural Assignment of NMR Signals
This diagram shows the logical relationship between the protons and carbons of this compound and their expected NMR signals.
Note on the second diagram: The DOT language does not support direct image embedding in a way that can be rendered here. The provided DOT script is a template. In a practical application, the image of the molecular structure would be included, and the arrows would point from the specific atoms in the image to their corresponding signal boxes.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides unambiguous structural confirmation and is a powerful tool for quality control in research and industrial settings. The predicted data and detailed protocols in these application notes serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible NMR data.
Detailed experimental procedure for diazotization of 4-Amino-3-nitrobenzaldehyde
Application Notes and Protocols
Topic: Detailed Experimental Procedure for the Diazotization of 4-Amino-3-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
The diazotization of aromatic amines is a cornerstone reaction in organic synthesis, enabling the conversion of primary aromatic amines into highly versatile diazonium salts.[1][2][3] These intermediates are pivotal in the synthesis of azo compounds, which are extensively used as dyes, as well as in the preparation of a wide array of functionalized aromatic molecules through reactions like the Sandmeyer and Schiemann reactions.[1] This document provides a comprehensive, step-by-step protocol for the diazotization of this compound. The procedure details the in situ generation of nitrous acid from sodium nitrite and strong acid to yield the corresponding diazonium salt solution, which can be used immediately for subsequent coupling reactions.[2][4] The protocol emphasizes critical parameters, particularly temperature control, to ensure the stability of the reactive diazonium salt intermediate.[4]
Principle of the Reaction
The diazotization process involves the reaction of a primary aromatic amine with nitrous acid (HNO₂).[5] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C).[2][4] The electrophilic nitrosonium ion (NO⁺), formed in the acidic medium, reacts with the nucleophilic amino group.[6] Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion is formed.[5][6] The presence of an electron-withdrawing group, such as the nitro group in this compound, can decrease the nucleophilicity of the amino nitrogen, making the reaction conditions critical.[6] The resulting diazonium salt solution is typically used immediately in further synthetic steps due to the inherent instability and potentially explosive nature of isolated diazonium salts.[4][7]
Quantitative Data Summary
The following table outlines the reagents and their respective quantities for the diazotization of this compound on a 0.02 mole scale, as derived from established laboratory procedures.[8]
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity Used | Moles (mol) | Molar Equivalent |
| This compound | C₇H₆N₂O₃ | 166.14 | 3.2 g | 0.02 | 1.0 |
| Acetic Acid | CH₃COOH | 60.05 | 24 cm³ | - | Solvent |
| Water (for amine mixture) | H₂O | 18.02 | 6 cm³ | - | Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.5 g | 0.02 | 1.0 |
| Water (for nitrite) | H₂O | 18.02 | 10 cm³ | - | Solvent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 10 cm³ | ~0.12 | ~6.0 |
| Urea | CH₄N₂O | 60.06 | 0.1 g | ~0.0017 | - |
| Ice Water (for dilution) | H₂O | 18.02 | 200 cm³ | - | Solvent |
Experimental Protocol
This protocol is adapted from a procedure for the preparation of a diazonium salt solution for use in azo dye synthesis.[8]
Materials and Equipment:
-
This compound
-
Acetic Acid (glacial)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Urea
-
Distilled Water
-
Ice
-
500 mL three-necked flask or beaker
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel (optional, for controlled addition)
-
Ice bath
Procedure:
-
Preparation of the Amine Suspension:
-
Preparation of the Nitrite Solution:
-
In a separate small beaker, dissolve 1.5 g (0.02 mol) of sodium nitrite in 10 cm³ of water.[8] Ensure it is fully dissolved.
-
-
Diazotization Reaction:
-
To the cold, stirring amine suspension, add the sodium nitrite solution in a single portion.[8]
-
Immediately following the nitrite addition, add 10 cm³ of concentrated hydrochloric acid.[8]
-
Monitor the temperature closely and maintain it at approximately 15 °C for 15 minutes with continuous stirring.[8] A clear solution of the diazonium salt should form.
-
-
Quenching Excess Nitrous Acid:
-
After 15 minutes, destroy any excess nitrous acid by adding 0.1 g of urea in small portions.[8] A slight effervescence (release of N₂ and CO₂) may be observed. The reaction is complete when a drop of the reaction mixture no longer produces an immediate blue-black color on starch-iodide paper.
-
-
Final Diazonium Salt Solution:
Safety Precautions:
-
Always perform this reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts can be explosive when isolated and dry.[7] This protocol is designed for the in situ use of the diazonium salt in solution, which is a much safer practice.
-
The reaction is exothermic; strict temperature control using an ice bath is crucial to prevent decomposition of the diazonium salt and to minimize side reactions.
Experimental Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
Application Notes and Protocols: Synthesis of Disperse Dyes for Polyester Using 4-Amino-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of disperse dyes derived from 4-amino-3-nitrobenzaldehyde and their application to polyester fabrics. Disperse dyes are non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester.[1][2] The inclusion of the nitro group and the aldehyde functional group in the this compound precursor can influence the final color and fastness properties of the dyes.
Overview of the Synthesis Process
The synthesis of disperse dyes from this compound typically involves a two-step diazotization and coupling reaction. First, the primary aromatic amine, this compound, is converted into a diazonium salt. This process, known as diazotization, is carried out in the presence of a mineral acid and sodium nitrite at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or aromatic amine, to form the final azo disperse dye.
dot
References
Application Notes and Protocols: 4-Amino-3-nitrobenzaldehyde in the Preparation of Biologically Active Hydrazones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group.[1][2] They are synthesized through the condensation reaction of hydrazides with aldehydes or ketones.[1][2][3] This scaffold has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1][3] The structural flexibility of hydrazones allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. 4-Amino-3-nitrobenzaldehyde serves as a valuable starting material for synthesizing novel hydrazone derivatives, with the amino and nitro groups offering potential sites for further modification and influencing the compound's overall electronic and steric properties, which can, in turn, impact its biological activity.
General Synthesis of Hydrazones from this compound
The synthesis of hydrazones from this compound generally follows a straightforward condensation reaction with a suitable hydrazide in the presence of an acidic catalyst.
Caption: General workflow for the synthesis of hydrazones.
Experimental Protocol: General Synthesis
This protocol is a generalized procedure based on common methods for hydrazone synthesis.[1][3]
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.
-
Addition of Hydrazide: To this solution, add 1 equivalent of the desired substituted hydrazide.
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the pure hydrazone derivative.
-
Characterization: The structure of the synthesized hydrazone can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activities and Protocols
Hydrazone derivatives are known to exhibit a range of biological activities. The following sections detail potential applications and the protocols to assess them.
Antimicrobial Activity
Hydrazones have shown promise as antibacterial and antifungal agents.[4][5][6][7] The mode of action often involves the inhibition of essential enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized hydrazone in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well.
-
Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add 10 µL to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Representative Antimicrobial Activity of Hydrazone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazone A | S. aureus | 16 | Ciprofloxacin | 4 |
| Hydrazone A | E. coli | 32 | Ciprofloxacin | 8 |
| Hydrazone B | C. albicans | 8 | Fluconazole | 4 |
| Hydrazone B | A. niger | 16 | Fluconazole | 8 |
| Note: The data presented are hypothetical and for illustrative purposes, based on activities reported for various hydrazone compounds. |
Anticancer Activity
Many hydrazone derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[8][9][10][11] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.
Caption: A potential anticancer mechanism of action for hydrazones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone (prepared from a stock solution in DMSO) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.
Table 2: Representative Cytotoxic Activity of Hydrazone Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hydrazone C | MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 0.8 |
| Hydrazone C | HeLa (Cervical Cancer) | 8.7 | Doxorubicin | 1.2 |
| Hydrazone D | A549 (Lung Cancer) | 12.1 | Cisplatin | 5.5 |
| Hydrazone D | HepG2 (Liver Cancer) | 9.8 | Cisplatin | 4.3 |
| Note: The data presented are hypothetical and for illustrative purposes, based on activities reported for various hydrazone compounds. |
Enzyme Inhibitory Activity
Hydrazones have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO), cholinesterases, and tyrosinase.[12][13] This inhibitory activity is often attributed to the chelation of metal ions in the enzyme's active site or the formation of stable complexes with the enzyme.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a fluorometric assay to determine the inhibitory activity of compounds against MAO-A and MAO-B.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine), and a probe (e.g., Amplex Red) in an assay buffer.
-
Inhibitor Addition: In a 96-well plate, add the synthesized hydrazone at various concentrations.
-
Enzyme Addition: Add the MAO enzyme to the wells and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate and probe mixture.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Table 3: Representative Enzyme Inhibitory Activity of Hydrazone Derivatives
| Compound ID | Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hydrazone E | MAO-A | 0.5 | Clorgyline | 0.01 |
| Hydrazone E | MAO-B | 2.1 | Pargyline | 0.05 |
| Hydrazone F | Acetylcholinesterase | 1.8 | Donepezil | 0.02 |
| Hydrazone F | Butyrylcholinesterase | 3.5 | Donepezil | 2.5 |
| Note: The data presented are hypothetical and for illustrative purposes, based on activities reported for various hydrazone compounds. |
This compound is a promising scaffold for the synthesis of novel hydrazone derivatives with potential biological activities. The synthetic route is generally straightforward, allowing for the generation of a library of compounds for screening. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these compounds for their antimicrobial, anticancer, and enzyme inhibitory properties. Further structure-activity relationship (SAR) studies can lead to the optimization of lead compounds for the development of new therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. soeagra.com [soeagra.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. View of Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde [vjs.ac.vn]
- 6. Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azjournalbar.com [azjournalbar.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ddg-pharmfac.net [ddg-pharmfac.net]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-3-nitrobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Amino-3-nitrobenzaldehyde (CAS: 51818-99-6).
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Question: My final product has a low yield after purification. What are the common causes and how can I fix this?
Answer: Low recovery can stem from several factors:
-
Incomplete Crystallization: The compound may be too soluble in the chosen recrystallization solvent, even after cooling. Try placing the solution in an ice bath to maximize crystal formation or slowly introducing an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation.
-
Product Loss During Transfers: Ensure all product is quantitatively transferred between flasks and funnels. Rinse glassware with a small amount of the cold mother liquor to recover any remaining crystals.
-
Premature Crystallization: If the product crystallizes too quickly during a hot filtration step (intended to remove insoluble impurities), it will be lost. Ensure the filtration apparatus and the solution are kept hot during this process.
-
Degradation: Aminobenzaldehydes can be unstable and may degrade or polymerize, especially when heated for extended periods.[1] Minimize the time the compound spends in hot solvent.
Question: The purified product is a dark or oily substance, not the expected yellow/orange crystals. What went wrong?
Answer: The presence of a dark oil or discoloration often points to impurities or product degradation.
-
Polymeric Impurities: Aminobenzaldehydes can undergo self-condensation to form polymeric byproducts, which often appear as intractable tars or oils.[1] Purification via column chromatography may be necessary to separate the desired monomer from these polymers.
-
Residual Starting Materials or Byproducts: Incomplete reactions can leave colored impurities. The synthesis of this compound often involves the nitration of 4-acetylaminobenzaldehyde. Incomplete hydrolysis of the acetyl group or the presence of positional isomers can lead to discoloration. A second recrystallization or column chromatography is recommended.
-
Oxidation: The amino group is susceptible to oxidation, which can produce colored impurities. Store the compound under an inert atmosphere (like nitrogen or argon) and away from light.
Question: My TLC plate shows multiple spots after purification. How do I remove the remaining impurities?
Answer: Multiple spots on a TLC plate indicate an impure sample. The appropriate next step depends on the nature of the impurities:
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Closely-eluting Impurities: If the Rf values of the spots are very close, recrystallization may not be effective. Flash column chromatography is the preferred method for separating compounds with similar polarities.[2][3]
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Baseline Impurities: If an impurity remains at the baseline, it is highly polar. A simple wash with a non-polar solvent in which your product is insoluble might remove it. Alternatively, running a silica plug (a short column) can effectively trap these impurities.
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Solvent-front Impurities: Impurities running with the solvent front are non-polar. Recrystallization is often effective at removing these.
Question: I am struggling to find a suitable solvent for recrystallization. What is the recommended approach?
Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4]
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Single Solvent Method: For this compound, water has been successfully used for recrystallization to obtain orange, needle-like crystals. Ethanol is another common solvent to try.[5]
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Solvent System Screening: If a single solvent is not effective, test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexane). Small-scale tests in test tubes can quickly identify a promising candidate.
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Two-Solvent Method: A solvent pair, such as dichloromethane/hexane or ethyl acetate/hexane, can be effective.[6] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.
Frequently Asked Questions (FAQs)
Question: What are the most common impurities found in crude this compound?
Answer: Common impurities typically arise from the synthetic route and include:
-
Starting Materials: Unreacted 4-acetylaminobenzaldehyde or other precursors.
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Positional Isomers: Other nitro-substituted isomers that may form during the nitration step.[7]
-
Polymeric Byproducts: Self-condensation products of the aminobenzaldehyde.[1]
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Oxidation Products: Formed by the degradation of the amino group.
Question: What is the preferred method for purifying this compound: recrystallization or column chromatography?
Answer: The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is the preferred method for removing small amounts of impurities that have significantly different solubility profiles than the product. It is often faster and more scalable than chromatography. Recrystallization from water is a documented method for this compound.
-
Column Chromatography: This method is superior for separating mixtures of compounds with similar polarities, such as positional isomers, or for removing polymeric materials from the desired monomer.[2][3]
Question: How should I properly store the purified compound to prevent degradation?
Answer: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This minimizes the risk of oxidation and moisture-related degradation.[1]
Question: What are the key physical and chemical properties of this compound relevant to its purification?
Answer: Knowing the key properties helps in planning the purification strategy and assessing purity.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₃ | [8] |
| Molecular Weight | 166.14 g/mol | [8][9] |
| Appearance | Orange, needle-like crystals | |
| IUPAC Name | This compound | [8] |
| CAS Number | 51818-99-6 | [8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for purifying this compound via single-solvent recrystallization.
-
Solvent Selection: Choose an appropriate solvent. Water has been shown to be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution. Avoid using an excessive amount of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum desiccator, to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a standard procedure for purification using a silica gel column.[2][3]
-
TLC Analysis: First, determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system (e.g., a mixture of ethyl acetate and hexane) where the desired compound has an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a glass column packed with silica gel slurried in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Logic
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. magritek.com [magritek.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. This compound | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 51818-99-6 | Benchchem [benchchem.com]
Technical Support Center: Effective Recrystallization of 4-Amino-3-nitrobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective recrystallization of 4-Amino-3-nitrobenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on the polar nature of the molecule, due to the amino and nitro functional groups, polar solvents are generally a good starting point.[1] Ethanol and water have been mentioned as suitable solvents. Mixed solvent systems, such as ethanol-water or toluene-petroleum ether, can also be effective. A summary of suitable solvents is provided in the table below.
Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution and adding a small amount of additional hot solvent to reduce the concentration. Then, allow the solution to cool more slowly. Using a solvent with a lower boiling point might also be beneficial.
Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?
A3: The absence of crystal formation can be due to several factors. The most common reason is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling. To address this, you can try to evaporate some of the solvent to increase the concentration. Another reason could be that the solution is supersaturated but requires a nucleation site to initiate crystallization. This can be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound. Insufficient cooling can also be a factor, so placing the flask in an ice bath may help.
Q4: The recovered crystals are still impure. How can I improve the purity?
A4: If the recrystallized product is still impure, a second recrystallization step may be necessary. Ensure that the initial crude material is dissolved in the minimum amount of hot solvent to leave insoluble impurities behind, which can then be removed by hot filtration. If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it. Washing the collected crystals with a small amount of cold, fresh solvent can also help remove any remaining impurities from the mother liquor.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Evaporate some of the solvent and cool again. - Cool the solution in an ice-water bath. - Ensure the filtration apparatus is pre-heated. |
| Compound "Oils Out" | - The solution is too concentrated. - The cooling rate is too fast. - The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution and add more hot solvent. - Allow the solution to cool slowly at room temperature before placing it in an ice bath. - Choose a solvent with a lower boiling point. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization. |
| Crystals Form Too Quickly | - The solution is highly supersaturated. - Rapid cooling. | - Reheat the solution and add a small amount of extra solvent. - Allow the flask to cool slowly on the benchtop. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Sparingly Soluble | Soluble | Good, especially in a mixed solvent system. |
| Ethanol | Moderately Soluble | Very Soluble | Good, may require a co-solvent for better yield. |
| Toluene | Sparingly Soluble | Soluble | Potentially suitable, often used in mixed systems. |
| Petroleum Ether | Insoluble | Sparingly Soluble | Good as an anti-solvent in a mixed solvent system. |
| Dichloromethane | Soluble | Very Soluble | Likely a poor choice as a primary solvent due to high solubility at room temperature. |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent in a mixed solvent system. |
Note: This data is inferred from the behavior of structurally similar compounds and general principles of solubility. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.
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Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.
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Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration to remove them.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Recrystallization from a Mixed Solvent System (Toluene-Petroleum Ether)
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Dissolution: Dissolve the crude this compound in a minimum amount of hot toluene in an Erlenmeyer flask.
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Addition of Anti-solvent: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
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Clarification: If the solution becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.
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Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the toluene-petroleum ether mixture (in the same ratio as the final recrystallization mixture) for washing the crystals.
Mandatory Visualization
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Identifying and minimizing side reactions in 4-Amino-3-nitrobenzaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-nitrobenzaldehyde.
Troubleshooting Guide
Issue 1: Low Yield of the Final Product
Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we address them?
Answer:
Low yields in this synthesis can arise from several factors throughout the two main stages: nitration and hydrolysis. Here’s a breakdown of potential causes and solutions:
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Incomplete Nitration:
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Cause: Insufficient nitrating agent or reaction time.
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Solution: Ensure the correct stoichiometry of nitric acid and acetic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion before quenching the reaction.
-
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Side Reactions During Nitration:
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Cause: Poor temperature control is a primary cause of side reactions. Temperatures exceeding the recommended range can lead to the formation of dinitro isomers or oxidation of the aldehyde group.
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Solution: Maintain a strict temperature range, typically between 0-10°C, during the addition of the nitrating mixture. Use an efficient cooling bath (ice-salt or a cryocooler) and add the nitrating agent dropwise to manage the exothermic reaction.
-
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Oxidation of the Aldehyde Group:
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Cause: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures or in the presence of strong oxidizing conditions. The in-situ formation of the diacetate protects the aldehyde, but this protection can be compromised under harsh conditions.
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Solution: Adhere to the recommended temperature profile. Ensure that the acetic anhydride is of good quality and in sufficient quantity to facilitate the formation of the protective diacetate intermediate.
-
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Incomplete Hydrolysis:
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Cause: Insufficient acid catalyst (e.g., HCl) concentration or inadequate heating during the hydrolysis of the 4-acetylamino-3-nitrobenzylidenediacetate intermediate.
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Solution: Use the recommended concentration of hydrochloric acid and ensure the reaction mixture is heated appropriately (e.g., on a water bath) for the specified time to ensure complete removal of both the acetyl and diacetate protecting groups. Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
-
Product Loss During Workup and Purification:
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Cause: The product may have some solubility in the washing solvents. Additionally, improper recrystallization techniques can lead to significant product loss.
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Solution: When washing the crude product, use ice-cold water or ethanol to minimize solubility losses. For recrystallization, carefully select the solvent system and avoid using an excessive volume of solvent.
-
Issue 2: Presence of Impurities in the Final Product
Question: Our final product shows the presence of significant impurities upon analysis (e.g., by NMR or LC-MS). What are the likely impurities and how can we minimize their formation and remove them?
Answer:
The primary impurities in the synthesis of this compound are typically unreacted intermediates and side-products from the nitration step.
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Common Impurities:
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4-Amino-3-nitrobenzoic acid: Arises from the oxidation of the aldehyde group at some stage during the synthesis.
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Dinitro isomers (e.g., 4-Amino-3,5-dinitrobenzaldehyde): Formed due to over-nitration if the reaction temperature is too high or the concentration of the nitrating agent is excessive.
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Unreacted 4-acetylamino-3-nitrobenzylidenediacetate: Results from incomplete hydrolysis.
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Starting material (4-acetylaminobenzaldehyde): Present if the nitration step was incomplete.
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-
Minimizing Impurity Formation:
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Strict Temperature Control: As previously mentioned, maintaining a low temperature during nitration is crucial to prevent over-nitration and oxidation.
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Controlled Addition of Nitrating Agent: Add the nitric acid/acetic anhydride mixture slowly and dropwise to the suspension of 4-acetylaminobenzaldehyde to avoid localized overheating.
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Monitor Reaction Progress: Use TLC to ensure the complete consumption of the starting material in the nitration step and the complete conversion of the intermediate in the hydrolysis step.
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-
Purification Strategies:
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Recrystallization: This is the most effective method for purifying the final product. A common solvent system is water or an ethanol/water mixture. The desired product, this compound, is typically obtained as orange needles upon successful recrystallization.
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Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed, though it is less ideal for large-scale purification.
-
Frequently Asked Questions (FAQs)
Q1: Why is 4-acetylaminobenzaldehyde used as the starting material instead of 4-aminobenzaldehyde?
A1: The acetyl group serves two important purposes. Firstly, it protects the amino group from oxidation by the nitrating agent. Secondly, the acetylamino group is an ortho-, para-director, which directs the incoming nitro group to the desired position (ortho to the amino group). Direct nitration of 4-aminobenzaldehyde is challenging and can lead to a mixture of products and oxidation of the amino group.
Q2: What is the role of acetic anhydride in the nitration step?
A2: Acetic anhydride has a dual role. It reacts with the nitric acid to form acetyl nitrate, which is a milder and more selective nitrating agent than nitric acid alone. More importantly, it reacts with the aldehyde group of the starting material in situ to form 4-acetylaminobenzylidenediacetate. This diacetate protects the aldehyde group from being oxidized by the nitrating mixture.
Q3: What is the expected appearance of the intermediate and the final product?
A3: The intermediate, 4-acetylamino-3-nitrobenzylidenediacetate, is typically a pale yellow solid. The final product, this compound, after purification by recrystallization, should be orange, needle-like crystals.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
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Thin Layer Chromatography (TLC): Ideal for monitoring the progress of both the nitration and hydrolysis steps.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
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Infrared (IR) Spectroscopy: To identify the key functional groups (amino, nitro, aldehyde) in the final product.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
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Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Data Presentation
Table 1: Effect of Nitration Temperature on Product Distribution (Qualitative)
| Reaction Temperature | Desired Product (this compound) | Side Products |
| 0-10°C | Major Product | Trace amounts of dinitro isomers and oxidized product |
| > 25°C | Decreased Yield | Increased formation of dinitro isomers and oxidized byproducts |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Temperature | Duration | Expected Outcome |
| Nitration | 4-acetylaminobenzaldehyde, Nitric Acid, Acetic Anhydride | 0-10°C | 1-2 hours | Formation of 4-acetylamino-3-nitrobenzylidenediacetate (pale yellow solid) |
| Hydrolysis | 4-acetylamino-3-nitrobenzylidenediacetate, Hydrochloric Acid, Water | Reflux | 15-30 minutes | Formation of this compound (precipitates upon cooling) |
Experimental Protocols
Protocol 1: Synthesis of 4-acetylamino-3-nitrobenzylidenediacetate
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To a flask equipped with a magnetic stirrer and a dropping funnel, add 4-acetylaminobenzaldehyde and acetic anhydride.
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Heat the mixture with stirring until the solid completely dissolves, then cool it rapidly in an ice bath to form a fine precipitate.
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In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to acetic anhydride while cooling in an ice bath.
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Add the nitrating mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 10°C.
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After the addition is complete, continue stirring at the same temperature for a specified period, monitoring the reaction by TLC.
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Pour the reaction mixture into ice-cold water to precipitate the crude 4-acetylamino-3-nitrobenzylidenediacetate.
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Filter the precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
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The crude product can be purified by recrystallization from ethanol to obtain pale yellow leaflets.
Protocol 2: Synthesis of this compound (Hydrolysis)
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To a round-bottom flask, add the crude or recrystallized 4-acetylamino-3-nitrobenzylidenediacetate.
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Add concentrated hydrochloric acid and heat the mixture on a water bath for 15-30 minutes.
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After the reaction is complete (monitored by TLC), cool the mixture and add cold water to precipitate the product.
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Filter the orange precipitate of this compound.
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Wash the solid with cold water until the washings are neutral.
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Dry the product in a desiccator.
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For higher purity, recrystallize the crude product from hot water to obtain orange needles.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the nitration step.
Caption: Logical workflow for troubleshooting synthesis issues.
Best practices for the long-term stability and storage of 4-Amino-3-nitrobenzaldehyde
This technical support center provides best practices for the long-term stability and storage of 4-Amino-3-nitrobenzaldehyde, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.
Stability and Storage Guidelines
Proper storage and handling are crucial to maintain the integrity and purity of this compound for reproducible experimental results.
Recommended Storage Conditions:
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to moisture and air.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde and amino functional groups. |
| Light | Protect from light (amber vial) | Minimizes light-induced degradation (photodegradation). |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and other moisture-related degradation. |
| Purity | 97% | High initial purity minimizes the presence of potential catalysts for degradation. |
Incompatible Materials:
Avoid storing this compound in close proximity to the following substances to prevent vigorous and potentially hazardous reactions:
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Strong oxidizing agents
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Strong acids
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Strong bases
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Issue 1: Change in Color of the Compound
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Symptom: The yellow crystalline powder changes to a brownish or darker shade over time.
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Possible Cause: This may indicate degradation of the compound, potentially due to oxidation or exposure to light. The formation of polymeric impurities or nitro group reduction byproducts can lead to color changes.
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Solution:
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Assess the purity of the material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
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If the purity is compromised, it is advisable to use a fresh batch for sensitive applications.
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Review your storage conditions to ensure the compound is protected from light, air, and heat.
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Issue 2: Poor Solubility or Presence of Insoluble Matter
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Symptom: Difficulty in dissolving the compound in a solvent where it is known to be soluble, or the presence of particulate matter.
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Possible Cause: This could be due to the formation of insoluble degradation products. For instance, oxidation of the aldehyde group to a carboxylic acid (4-amino-3-nitrobenzoic acid) would alter its solubility profile.
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Solution:
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Attempt to filter the solution to remove insoluble matter, but be aware that the concentration of the active compound in the filtrate may be lower than expected.
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Characterize the insoluble material if possible to understand the degradation pathway.
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It is highly recommended to use a fresh, pure sample for your experiments.
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Issue 3: Inconsistent Experimental Results
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Symptom: Lack of reproducibility in experiments where this compound is a key reagent.
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Possible Cause: The purity of the compound may have decreased over time due to improper storage, leading to a lower effective concentration of the reactant and the presence of interfering impurities.
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Solution:
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Verify the purity of your current stock of this compound using an appropriate analytical technique.
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If degradation is confirmed, procure a new batch of the compound.
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Always use a fresh bottle or a properly stored sample for critical experiments.
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Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: While a specific shelf life is not always provided by manufacturers, when stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound is expected to be stable for an extended period. Regular purity checks are recommended for long-term stored materials.
Q2: What are the likely degradation products of this compound?
A2: Based on the functional groups present, the most probable degradation pathways include:
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Oxidation: The aldehyde group is susceptible to oxidation to form 4-amino-3-nitrobenzoic acid, especially when exposed to air.
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Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition. The specific products of photodegradation are not well-documented in publicly available literature but can involve complex reactions.
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Hydrolysis: While generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially affect the compound.
Q3: How can I check the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Method validation is essential before routine use.
1. Instrumentation and Conditions:
| Parameter | Suggested Conditions |
| HPLC System | Standard HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm (based on UV absorbance of related compounds)[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25°C |
2. Sample Preparation:
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Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
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Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase.
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Filter all solutions through a 0.45 µm syringe filter before injection.
3. Analysis:
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Inject the standard solution to determine the retention time of the main peak.
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Inject the sample solution and analyze the resulting chromatogram for the main peak and any impurity peaks.
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Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Overcoming solubility issues of 4-Amino-3-nitrobenzaldehyde in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 4-Amino-3-nitrobenzaldehyde, with a particular focus on its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of amino (-NH2) and nitro (-NO2) functional groups. This structure results in a degree of solubility in polar organic solvents. The presence of the amino group makes it more polar and enhances its solubility in comparison to non-substituted benzaldehyde derivatives.[1] It has been noted to have good solubility in mixed alcohol-water systems.[1] Recrystallization from water and ethanol has been reported, indicating that its solubility in these solvents increases with temperature.[2]
Q2: In which common organic solvents is this compound likely to be soluble?
A2: While specific quantitative data is limited, based on its chemical structure and information on related compounds, this compound is expected to be soluble in polar aprotic solvents and to some extent in polar protic solvents. A qualitative prediction of solubility is provided in the table below.
Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Good to High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the compound promote dissolution. |
| Polar Protic | Ethanol, Methanol | Moderate to Good | The hydroxyl group of the solvent can form hydrogen bonds with the amino and nitro groups, aiding solubility, especially with heating.[2][3] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF has some polar character and can engage in dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and are expected to be poorer solvents for this polar compound. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The nonpolar nature of these solvents makes them unsuitable for dissolving the polar this compound. |
Q3: How can I determine the exact solubility of this compound in a specific solvent?
A3: To obtain quantitative solubility data, you can perform a simple experimental determination using the isothermal shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Problem: The compound is not dissolving or is dissolving very slowly in my chosen solvent at room temperature.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | The concentration of the compound may be too high for the volume of solvent used. |
| Low Temperature | The dissolution of this compound is likely an endothermic process, meaning solubility increases with temperature. |
| Poor Solvent Choice | The selected solvent may not have the appropriate polarity to effectively dissolve the compound. |
| Particle Size | Large crystals have a smaller surface area, which can slow down the rate of dissolution. |
Problem: The compound dissolves upon heating but precipitates out of solution too quickly upon cooling.
| Possible Cause | Suggested Solution |
| Supersaturation and Rapid Cooling | The solution is highly concentrated, and rapid cooling does not allow for controlled crystal growth. |
| Solvent Choice | The solvent may be a very poor solvent at room temperature, leading to a sharp decrease in solubility with a small drop in temperature. |
Problem: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Suggested Solution |
| High Impurity Level | Impurities can disrupt the crystal lattice formation, leading to the separation of a liquid phase. |
| High Solute Concentration | A highly supersaturated solution can sometimes lead to the formation of an oil rather than solid crystals. |
| Inappropriate Solvent | The solvent may not be ideal for crystallization of this specific compound. |
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility problems.
Experimental Protocols
Protocol for Determining the Quantitative Solubility of this compound
This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, DMF)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the dried solid. The difference in weight will give the mass of the dissolved compound.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated UV-Vis spectrophotometer or HPLC method.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mol/L using the mass of the dissolved compound and the initial volume of the solvent used.
-
Experimental Workflow for Solubility Determination
Caption: A general experimental workflow for determining solubility.
References
Protecting the aldehyde group during nitration of 4-aminobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 4-aminobenzaldehyde, with a specific focus on the protection of the aldehyde group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the protection, nitration, and deprotection steps of 4-aminobenzaldehyde.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 4-acetamidobenzaldehyde (Protection Step) | Incomplete reaction. | Ensure the complete dissolution of 4-aminobenzaldehyde in acetic anhydride. Use a slight excess of acetic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during work-up. | Ensure complete precipitation of the product by cooling the reaction mixture thoroughly. Wash the precipitate with cold water to minimize dissolution. | |
| Low yield of 4-acetamido-3-nitrobenzaldehyde diacetate (Nitration Step) | Temperature too high during nitration. | Maintain the reaction temperature below 35°C during the dropwise addition of the nitrating mixture. Use an ice bath to control the temperature effectively.[1][2] |
| Incomplete nitration. | Ensure vigorous stirring during the addition of the nitrating mixture to ensure homogeneity. Allow the reaction to stir for a sufficient time after the addition is complete. | |
| Oxidation of the aldehyde group. | The in-situ formation of the diacetate protects the aldehyde group from oxidation.[2] Ensure that acetic anhydride is present in the reaction mixture. | |
| Difficulty in precipitating the diacetate product | Product is soluble in the reaction mixture. | Pour the reaction mixture into a larger volume of ice-cold water to induce precipitation.[1] |
| Low yield of 4-amino-3-nitrobenzaldehyde (Deprotection Step) | Incomplete hydrolysis of the acetamido and diacetate groups. | Ensure the use of concentrated hydrochloric acid and heat the mixture on a water bath for the recommended time (e.g., 15 minutes).[1][2] |
| Product degradation. | Avoid excessive heating during the hydrolysis step. Work up the reaction mixture promptly after cooling. | |
| Presence of impurities in the final product | Incomplete hydrolysis or side reactions. | Recrystallize the final product from water to obtain pure orange needle-like crystals.[2] |
| Residual starting material or intermediates. | Monitor the purity at each step using TLC. If necessary, purify intermediates before proceeding to the next step. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino and aldehyde groups of 4-aminobenzaldehyde before nitration?
A1: Both the amino (-NH₂) and aldehyde (-CHO) groups are sensitive to nitrating conditions (a mixture of nitric acid and sulfuric acid). The amino group is a strong activating group and can be easily oxidized or lead to undesired multiple nitrations. The aldehyde group can also be oxidized to a carboxylic acid. Therefore, protection is essential to achieve the desired mono-nitration at the position ortho to the amino group and para to the aldehyde group.
Q2: What is the mechanism of the in-situ protection of the aldehyde group as a diacetate?
A2: In the presence of acetic anhydride and a strong acid catalyst (from the nitrating mixture), the aldehyde group reacts to form a geminal diacetate. This diacetate is stable under the nitrating conditions and protects the aldehyde from oxidation.[2]
Q3: Can I use other protecting groups for the aldehyde, such as an acetal?
A3: Yes, acetals are excellent protecting groups for aldehydes and are stable in neutral to strongly basic conditions.[3][4][5] A common method is to react the aldehyde with a diol, like ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal. However, the in-situ formation of the diacetate is often more convenient for this specific reaction as it doesn't require an additional protection step before nitration. Deprotection of acetals is typically achieved with aqueous acid.[6][7]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a highly effective technique to monitor the progress of each step. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.[8]
Experimental Protocols
Protection of the Amino Group: Synthesis of 4-Acetamidobenzaldehyde
-
To 10 g (0.0825 mol) of 4-aminobenzaldehyde, add 25 mL of acetic anhydride.
-
Heat the mixture to 105°C with vigorous stirring until the solid completely dissolves.
-
Rapidly cool the solution in an ice bath to approximately 30°C to obtain a fine precipitate of 4-acetamidobenzaldehyde.
Nitration: Synthesis of 4-Acetamido-3-nitrobenzaldehyde Diacetate
-
In a separate flask, carefully mix 4 mL of concentrated nitric acid with 10 mL of acetic anhydride, keeping the mixture cool.
-
Add this nitrating mixture dropwise to the stirred suspension of 4-acetamidobenzaldehyde from the previous step.
-
Maintain the reaction temperature below 35°C throughout the addition using an ice bath.[1][2]
-
After the addition is complete, continue stirring at the same temperature for 15 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Filter the resulting precipitate of 4-acetamido-3-nitrobenzaldehyde diacetate, wash it thoroughly with ethanol, and then with water.[1]
Deprotection: Synthesis of this compound
-
To the dried diacetate from the previous step, add 20 mL of concentrated hydrochloric acid.
-
After cooling, add 30 mL of water to precipitate the this compound.
-
Filter the precipitate, wash it with water, and dry.
-
For further purification, recrystallize the product from water to obtain orange needle-like crystals.[2]
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Appearance |
| 4-Aminobenzaldehyde | 121.14 | 77-79 | - | Yellow solid |
| 4-Acetamidobenzaldehyde | 163.18 | 155-158 | ~90% | Off-white solid |
| 4-Acetamido-3-nitrobenzaldehyde diacetate | 268.22 | ~130-135 | ~75% | Pale yellow leaflets |
| This compound | 166.13 | 190-192 | ~85% (from diacetate) | Orange needle-like crystals[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-3-nitrobenzaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by nitration of 4-acetylaminobenzaldehyde?
A1: The primary impurities in crude this compound prepared via this route typically include:
-
Unreacted Starting Material: 4-acetylaminobenzaldehyde.
-
Intermediate: 4-acetylamino-3-nitrobenzylidenediacetate.
-
Isomeric Byproducts: Positional isomers such as 2-Amino-3-nitrobenzaldehyde and 4-Amino-5-nitrobenzaldehyde may form in small quantities depending on the reaction conditions.
-
Hydrolysis Byproducts: Incomplete hydrolysis of the acetyl group can leave traces of 4-acetylamino-3-nitrobenzaldehyde.
-
Residual Solvents and Reagents: Acetic anhydride, nitric acid, and ethanol from the synthesis and workup may be present.
Q2: My crude product is a dark, oily residue instead of a solid. What could be the cause?
A2: A dark, oily crude product often indicates the presence of significant impurities, particularly unreacted starting materials, residual solvents, or byproducts from side reactions. Overheating during the nitration or hydrolysis steps can also lead to decomposition and the formation of polymeric materials. It is crucial to control the temperature carefully throughout the synthesis.
Q3: I performed a recrystallization from water as suggested, but my product is still not pure. What can I do?
A3: If a single recrystallization from water is insufficient, you can try the following:
-
Multiple Recrystallizations: Perform a second or even third recrystallization from water. Ensure the solution is fully dissolved at high temperature and allowed to cool slowly to promote the formation of pure crystals.
-
Alternative Solvent Systems: For more challenging purifications, consider a mixed solvent system. A common approach is to dissolve the crude product in a solvent in which it is highly soluble (like ethanol or acetone) and then gradually add a solvent in which it is poorly soluble (like water or hexane) until turbidity is observed, followed by slow cooling.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, especially isomers with similar solubility, column chromatography is the recommended next step.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the separation of the desired product from impurities. The product, being more polar than some of the starting materials but potentially less polar than highly polar impurities, will have a distinct Rf value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Product loss during multiple recrystallizations.- Inefficient elution during column chromatography.- Incomplete precipitation during workup. | - Minimize the number of purification steps if possible.- Optimize the solvent system for column chromatography to ensure complete elution of the product.- Ensure the pH is appropriately adjusted to precipitate the product fully during the hydrolysis workup. |
| Product purity does not improve after recrystallization | - Co-crystallization of impurities with the product.- Impurities have very similar solubility profiles to the product. | - Try a different recrystallization solvent or a solvent mixture.- Employ column chromatography for better separation based on polarity differences. |
| Streaking or overlapping spots on TLC plate | - The sample is too concentrated.- The chosen solvent system is not optimal. | - Dilute the sample before spotting it on the TLC plate.- Experiment with different solvent systems with varying polarities to achieve better separation. |
| Yellow-orange crystals are obtained, but the melting point is broad | - Presence of isomeric impurities or residual starting material. | - Perform another recrystallization.- Utilize column chromatography for a more refined separation. |
Quantitative Data Presentation
The following tables provide a hypothetical comparison of the purity of crude this compound before and after applying different purification methods.
Table 1: Purity Profile of this compound Before and After Recrystallization
| Compound | Crude Product (% Area by HPLC) | After 1st Recrystallization (Water) (% Area by HPLC) | After 2nd Recrystallization (Water) (% Area by HPLC) |
| This compound | 85.2 | 97.5 | 99.1 |
| 4-acetylaminobenzaldehyde | 5.8 | 1.1 | 0.3 |
| 4-acetylamino-3-nitrobenzylidenediacetate | 4.5 | 0.8 | 0.2 |
| Isomeric Impurities | 3.1 | 0.5 | 0.3 |
| Other Impurities | 1.4 | 0.1 | 0.1 |
Table 2: Purity Profile of this compound Before and After Column Chromatography
| Compound | Crude Product (% Area by HPLC) | After Column Chromatography (% Area by HPLC) |
| This compound | 85.2 | 99.5 |
| 4-acetylaminobenzaldehyde | 5.8 | < 0.1 |
| 4-acetylamino-3-nitrobenzylidenediacetate | 4.5 | < 0.1 |
| Isomeric Impurities | 3.1 | 0.2 |
| Other Impurities | 1.4 | < 0.1 |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In a flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool down slowly to room temperature. Orange, needle-like crystals of this compound should form. For maximum recovery, place the flask in an ice bath for 30 minutes.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in a vacuum oven at 50-60°C.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by prior TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the lower polarity mixture. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical decision-making process for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to 4-Amino-3-nitrobenzaldehyde and Other Nitrobenzaldehyde Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Amino-3-nitrobenzaldehyde against its common nitrobenzaldehyde isomers (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde). The strategic placement of amino and nitro groups on the benzaldehyde scaffold significantly influences the molecule's electronic properties, steric environment, and overall reactivity. Understanding these differences is paramount for designing efficient synthetic routes in pharmaceutical and materials science research. This document outlines their differential performance with supporting experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.
Physicochemical and Electronic Properties
The reactivity of benzaldehyde derivatives is fundamentally governed by the electronic nature of their substituents. The aldehyde group (-CHO) is moderately deactivating. In simple nitrobenzaldehydes, the strongly electron-withdrawing nitro group (-NO₂) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2]
This compound presents a more complex electronic profile. It features both a strong electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂).[3] The amino group at position 4 (para to the aldehyde) donates electron density through resonance, which can partially counteract the withdrawing effect of the nitro group. However, the ortho-nitro group's powerful inductive and resonance effects still render the aldehyde reactive. This dual functionality opens unique synthetic pathways not accessible with simple nitrobenzaldehydes.
Steric hindrance is another critical factor. The presence of a substituent at the ortho position (as in 2-nitrobenzaldehyde and this compound) can impede the approach of nucleophiles to the carbonyl center, potentially slowing reaction rates compared to the meta and para isomers.[1]
Table 1: Physicochemical Properties of Benzaldehyde Isomers
| Property | This compound | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |
| CAS Number | 51818-99-6[4] | 552-89-6 | 99-61-6[5] | 555-16-8[5] |
| Molecular Formula | C₇H₆N₂O₃[4] | C₇H₅NO₃[1] | C₇H₅NO₃[5] | C₇H₅NO₃[5] |
| Molecular Weight | 166.14 g/mol [3] | 151.12 g/mol [1] | 151.12 g/mol [5] | 151.12 g/mol [5] |
| Appearance | Orange needles/powder[6] | Pale yellow crystalline powder[1] | Yellow crystalline solid[5] | Pale yellow crystalline solid[1] |
| Melting Point | 190 °C[4] | 42-44 °C[1] | 55-58 °C[5] | 103-106 °C[1][7] |
| Solubility | Soluble in hot water, ethanol | Soluble in ethanol, ether, benzene[1] | Soluble in hot water, ether[5] | Soluble in water, ethanol, benzene[1] |
Comparative Performance in Synthesis
The unique electronic and steric profiles of these isomers lead to distinct outcomes in common synthetic transformations.
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction. The reactivity is influenced by the electrophilicity of the carbonyl carbon. While all nitrobenzaldehydes are effective substrates, reaction rates and yields can vary.
A study involving the synthesis of chiral Schiff base ligands from ortho-, meta-, and para-nitrobenzaldehyde with (1R,2R)-(-)-1,2-diaminocyclohexane showed varying yields.[8] The meta-isomer provided the highest yield, suggesting a favorable balance of electronic activation without the steric hindrance of the ortho-isomer.
Table 2: Comparative Yields in a Representative Schiff Base Synthesis[8]
| Starting Aldehyde | Product Yield |
| 2-Nitrobenzaldehyde | 76.4% |
| 3-Nitrobenzaldehyde | 94.4% |
| 4-Nitrobenzaldehyde | 74.5% |
This compound readily undergoes Schiff base formation. The resulting product contains both an imine and a nitro group, offering multiple sites for further functionalization, a key advantage in building complex molecules.
These reactions involve the nucleophilic addition of an active methylene compound or an enolate to the aldehyde carbonyl, respectively. They are highly sensitive to the aldehyde's electrophilicity.
Studies show that 4-nitrobenzaldehyde is an excellent substrate for these reactions, often providing high yields due to the powerful, unhindered electron-withdrawing effect of the para-nitro group.[5][9] 2-Nitrobenzaldehyde is also reactive but can be sterically hindered.[1] this compound's reactivity in these condensations is modulated by its opposing electronic groups, but it remains a viable substrate for generating highly functionalized products.
Table 3: Comparative Yields in Knoevenagel Condensation with Malononitrile[5]
| Aldehyde | Catalyst | Yield |
| 4-Nitrobenzaldehyde | Piperidine | 95% |
| 3-Nitrobenzaldehyde | Piperidine | 92% |
The synthesis of quinolines, a scaffold prevalent in medicinal chemistry, provides the clearest distinction between these isomers.[10]
-
2-Nitrobenzaldehyde is a classical precursor for the Friedländer synthesis . This reaction typically involves a condensation with a compound containing an α-methylene ketone, followed by reductive cyclization. The ortho-positioning of the nitro and aldehyde groups is essential for the ring-closing step.[11][12]
-
This compound offers a more direct route. The pre-existing amino group can act as a nucleophile in cyclization reactions. For instance, after condensation at the aldehyde, the nitro group can be reduced in situ to an amino group, which then participates in a ring-closing reaction to form a diamino-substituted quinoline precursor. This "domino" or "one-pot" approach is highly efficient.[11]
The meta- and para-nitrobenzaldehyde isomers are not suitable for these specific cyclization pathways due to the incorrect positioning of the functional groups.
Figure 1. Logical flow of aldehyde reactivity based on substituent effects.
Figure 2. Comparison of synthetic logic for quinoline synthesis.
Experimental Protocols
The following protocols provide standardized procedures for key transformations, allowing for a direct comparison of isomer performance.
This protocol is adapted from procedures for condensing nitrobenzaldehydes with primary amines.[8][13]
-
Dissolution: Dissolve 10 mmol of the selected nitrobenzaldehyde isomer in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: In a separate beaker, dissolve 10 mmol of the primary amine (e.g., p-chloroaniline) in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
This protocol describes a modified Friedländer synthesis using an in-situ reduction of the nitro group.[11]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-nitrobenzaldehyde isomer (5 mmol), the active methylene compound (e.g., ethyl acetoacetate, 5.5 mmol), and 25 mL of glacial acetic acid.
-
Reducing Agent: Carefully add iron powder (Fe, 20 mmol) to the stirred mixture. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the substituted quinoline.
Conclusion
The choice between this compound and other nitrobenzaldehyde isomers is highly dependent on the synthetic target.
-
2-, 3-, and 4-Nitrobenzaldehydes serve as excellent electrophilic building blocks. Their reactivity is primarily driven by the powerful electron-withdrawing nitro group. 4-Nitrobenzaldehyde often provides the highest reactivity in nucleophilic additions where steric hindrance is a factor, while 2-nitrobenzaldehyde is uniquely suited for cyclization reactions requiring an ortho relationship between the aldehyde and a reducible nitro group, such as the Friedländer synthesis.[1][11]
-
This compound is a specialized and versatile intermediate. The presence of both an electron-donating amino group and an electron-withdrawing nitro group allows for complex, multi-step syntheses in a single scaffold.[3] It is particularly valuable for building heterocyclic systems where the amino group can act as an integral part of the ring formation, offering synthetic routes that are more direct and efficient than those starting from simple nitrobenzaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? [doubtnut.com]
- 3. This compound | 51818-99-6 | Benchchem [benchchem.com]
- 4. This compound | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]
- 7. 4-Nitrobenzaldehyde for spectrophotometric det. of amino sugars, = 99.0 555-16-8 [sigmaaldrich.com]
- 8. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jetir.org [jetir.org]
Evaluating the Biological Activity of 4-Amino-3-nitrobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 4-Amino-3-nitrobenzaldehyde serves as a versatile chemical scaffold for the synthesis of a multitude of derivatives exhibiting a wide spectrum of biological activities. Its unique structure, featuring an amino group, a nitro group, and an aldehyde functional group, allows for various chemical modifications, leading to compounds with significant potential in medicinal chemistry.[1] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives of this compound, particularly Schiff bases, have demonstrated significant potential as anticancer agents. Studies have shown these compounds can induce cytotoxicity in various cancer cell lines, often with a degree of selectivity when compared to normal cells.[1][2]
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the cytotoxic effects of several this compound and related nitrobenzamide derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values. Lower values indicate higher potency.
| Compound Type/Derivative ID | Cell Line | Activity (IC₅₀/GI₅₀) | Duration (h) | Reference |
| Schiff Base | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | 72 | [1][2] |
| Schiff Base | NHGF (Normal Human Gingival Fibroblasts) | 977.24 µg/mL | 72 | [1][2] |
| 4a (4-fluorobenzyl-nitrobenzamide) | HCT-116 (Colon Carcinoma) | 2.111 µM | Not Specified | [3] |
| 4a (4-fluorobenzyl-nitrobenzamide) | MDA-MB-435 (Melanoma) | 1.904 µM | Not Specified | [3] |
| 4a (4-fluorobenzyl-nitrobenzamide) | HL-60 (Promyelocytic Leukemia) | 2.056 µM | Not Specified | [3] |
| 4l (2-chlorobenzyl-nitrobenzamide) | HCT-116 (Colon Carcinoma) | 3.586 µM | Not Specified | [3] |
| 4l (2-chlorobenzyl-nitrobenzamide) | MDA-MB-435 (Melanoma) | 2.897 µM | Not Specified | [3] |
| 4l (2-chlorobenzyl-nitrobenzamide) | HL-60 (Promyelocytic Leukemia) | 1.993 µM | Not Specified | [3] |
The primary mechanism of action for the anticancer activity of these Schiff bases appears to be the induction of apoptosis.[2] Evidence from DAPI staining has shown increased nuclear fragmentation and the formation of apoptotic bodies in cancer cells treated with these compounds.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[4]
-
Cell Seeding: Plate cells (e.g., 5,000 cells/well for cytotoxicity tests) in 100 µL of culture medium in a 96-well plate and incubate overnight to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in PBS. Dilute this to a 1x working solution.[5] Add 10-50 µL of the MTT solution to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[5][7]
-
Formazan Solubilization: After incubation, living cells will have converted the yellow MTT to purple formazan crystals. Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[5][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570-590 nm.
-
Calculation: Cell viability is calculated as: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100%. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Visualization: Anticancer Screening Workflow
Antimicrobial Activity
Hydrazones and other derivatives synthesized from this compound have shown potential as antimicrobial agents, capable of inhibiting the growth of various bacterial strains.[1] While comprehensive quantitative data for these specific derivatives is emerging, related nitrobenzaldehyde oximes have shown promising activity.
Data Presentation: Comparative Antimicrobial Activity of Related Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) for structurally related benzaldehyde derivatives to provide a comparative context.
| Compound Type | Target Microorganism(s) | Activity (MIC) | Reference |
| O-benzyl oxime derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | 3.13-6.25 µg/mL | [8] |
| 2,4-Dichlorobenzaldehyde oxime | B. subtilis, P. aeruginosa, E. coli | Active at low concentrations | [8] |
| Cinnamaldehyde derivative (Brominated analog 4) | A. baumannii | 32 µg/mL | [9] |
| Cinnamaldehyde derivative (di-chlorinated analog 6) | A. baumannii | 64 µg/mL | [9] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri plates. Allow the agar to solidify.[11]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., matching the 0.5 McFarland standard, approximately 1x10⁸ CFU/mL).[11]
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a uniform lawn.[12]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[10][13]
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into the wells.[13][14] Also, include a positive control (a known antibiotic) and a negative control (solvent only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]
-
Measurement: After incubation, the antimicrobial agent will have diffused into the agar. Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[13]
Visualization: Antimicrobial Susceptibility Testing Workflow
Anti-inflammatory Activity
While direct studies on this compound derivatives are limited, related nitrobenzaldehyde and triazole structures show significant anti-inflammatory properties in preclinical models.[15][16] These compounds effectively reduce edema and inhibit key inflammatory mediators.
Data Presentation: In Vivo Anti-inflammatory Activity of Related Derivatives
The following table shows the percentage inhibition of paw edema in the carrageenan-induced rat model, a standard test for acute inflammation.[17]
| Compound Type | Dose | Max. Edema Inhibition (%) | Time (h) | Reference |
| Triazole Derivative[6] | Not Specified | 91% | Not Specified | [16] |
| Triazole Derivative [5e] | Not Specified | 81% | Not Specified | [16] |
| Ribofuranose Derivative[17] | 100 mg/kg | 91.15% | 4 | [18] |
| Ribofuranose Derivative[14] | 100 mg/kg | 95.13% | 4 | [18] |
| Ibuprofen (Standard) | Not Specified | 82% | Not Specified | [16] |
The anti-inflammatory mechanism of similar phenolic aldehydes involves the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the anti-inflammatory activity of novel compounds.[20]
-
Animal Acclimatization: Use rats or mice, and allow them to acclimate to laboratory conditions. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like Indomethacin (5 mg/kg).[21]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes post-treatment), induce acute inflammation by injecting a 1% carrageenan solution (e.g., 100 µL) into the sub-plantar region of the right hind paw of each animal.[17][21]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[21][22]
-
Calculation: The degree of edema is the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated using the formula: [(C - T) / C] * 100, where 'C' is the mean paw edema in the control group and 'T' is the mean paw edema in the treated group.[23]
Visualization: Proposed Anti-inflammatory Mechanism
Conclusion
Derivatives of this compound represent a promising class of compounds with multifaceted biological activities. The available data strongly support their potential in the development of new anticancer agents, with evidence pointing towards apoptosis induction as a key mechanism. While further quantitative studies are needed, their potential as antimicrobial and anti-inflammatory agents is also evident from research on structurally analogous compounds. The synthetic accessibility and versatility of the this compound scaffold make it an attractive starting point for the design and discovery of novel therapeutics. Future research should focus on optimizing the potency and selectivity of these derivatives to advance them as viable candidates for clinical development.
References
- 1. This compound | 51818-99-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webcentral.uc.edu [webcentral.uc.edu]
- 14. botanyjournals.com [botanyjournals.com]
- 15. scielo.br [scielo.br]
- 16. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biomolther.org [biomolther.org]
- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. bio-protocol.org [bio-protocol.org]
Spectroscopic comparison of ortho, meta, and para nitrobenzaldehyde isomers
A detailed comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-nitrobenzaldehyde isomers, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization.
The positional isomerism of the nitro (NO₂) and aldehyde (CHO) groups on the benzene ring in nitrobenzaldehyde significantly influences the electronic environment of the molecule, leading to distinct spectroscopic properties. This guide offers a comprehensive comparison of ortho-, meta-, and para-nitrobenzaldehyde using data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Understanding these differences is crucial for unambiguous identification, quality control, and the development of synthetic methodologies.
Key Spectroscopic Data at a Glance
The following table summarizes the key quantitative spectroscopic data for the three isomers of nitrobenzaldehyde, providing a clear and objective comparison of their characteristic signals.
| Spectroscopic Technique | Parameter | Ortho-Nitrobenzaldehyde | Meta-Nitrobenzaldehyde | Para-Nitrobenzaldehyde |
| ¹H NMR | Aldehyde Proton (δ, ppm) | ~10.42 | ~10.14 | ~10.18 |
| Aromatic Protons (δ, ppm) | ~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t) | ~8.70 (s), 8.50 (d), 8.27 (d), 7.78 (t) | ~8.40 (d), 8.11 (d) | |
| ¹³C NMR | Carbonyl Carbon (δ, ppm) | ~189.0 | ~189.7 | ~193.1 |
| C-NO₂ (δ, ppm) | ~150.0 | ~148.8 | ~150.5 | |
| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1700 | ~1705 | 1709 |
| Asymmetric NO₂ Stretch (cm⁻¹) | ~1530 | 1530 | 1535 | |
| Symmetric NO₂ Stretch (cm⁻¹) | ~1350 | 1350 | 1349 | |
| UV-Vis Spectroscopy | λmax (nm) in Cyclohexane | ~252, ~310 | ~255, ~310 | ~265 |
| Mass Spectrometry | Molecular Ion (m/z) | 151 | 151 | 151 |
| Key Fragment Ions (m/z) | 121, 93, 65 | 150, 105, 77, 51 | 150, 121, 93, 65 |
Deciphering the Spectroscopic Nuances
The differences in the spectroscopic data can be attributed to the varying electronic and steric effects imposed by the positions of the nitro and aldehyde groups.
NMR Spectroscopy: The aldehyde proton in ortho-nitrobenzaldehyde is significantly deshielded (~10.42 ppm) due to the through-space anisotropic effect of the proximate nitro group. In the aromatic region, the coupling patterns provide a clear fingerprint for each isomer. The para isomer, owing to its symmetry, exhibits a simpler spectrum with two doublets.
IR Spectroscopy: The position of the electron-withdrawing nitro group influences the carbonyl stretching frequency. The C=O stretch in the para isomer (1709 cm⁻¹) is at a slightly higher wavenumber compared to the meta and ortho isomers, indicating a greater degree of bond polarization. The asymmetric and symmetric stretches of the nitro group are also characteristic.
UV-Vis Spectroscopy: All three isomers exhibit strong absorptions in the UV region. The spectra are characterized by multiple bands corresponding to π-π* and n-π* electronic transitions. The position of the substituents affects the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).[1][2]
Mass Spectrometry: Under electron ionization, all three isomers show a molecular ion peak at m/z 151.[3][4] The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions. Common fragmentation pathways include the loss of a hydrogen atom ([M-H]⁺), a nitro group ([M-NO₂]⁺), and carbon monoxide ([M-CO]⁺). For instance, in meta-nitrobenzaldehyde, prominent fragments are observed at m/z 150, 105, 77, and 51.[3]
Visualizing the Isomeric Relationship and Experimental Workflow
To better understand the relationship between the isomeric structure and the resulting spectroscopic data, the following diagram illustrates the logical connection.
A generalized workflow for the spectroscopic analysis of nitrobenzaldehyde isomers is presented below, outlining the key steps from sample preparation to data interpretation.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the nitrobenzaldehyde isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required, and a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, NO₂, C-H, and aromatic C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the nitrobenzaldehyde isomer in a suitable UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to obtain an absorbance value within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with known fragmentation mechanisms for aromatic aldehydes and nitro compounds to confirm the structure. For meta-nitrobenzaldehyde, a detailed fragmentation analysis suggests the formation of key ions at m/z 150 ([M-H]⁺), 105 ([M-NO₂]⁺), 77 ([C₆H₅]⁺), and 51 ([C₄H₃]⁺).[3]
References
A Comparative Guide to the Cytotoxicity of Schiff Bases Derived from Nitrobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Schiff bases, focusing on derivatives of 4-nitrobenzaldehyde as a surrogate for the less-studied 4-Amino-3-nitrobenzaldehyde. The structural similarities suggest that the cytotoxic profiles and mechanisms of action may be comparable, offering valuable insights for anticancer drug development. This guide presents quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of synthetic pathways and cellular mechanisms.
Performance Comparison: Schiff Bases vs. Alternatives
Schiff bases derived from nitrobenzaldehydes have demonstrated notable cytotoxic activity against various cancer cell lines. Their efficacy is often compared to established chemotherapeutic agents. The following table summarizes the cytotoxic performance (IC50 values) of a representative Schiff base derived from 4-nitrobenzaldehyde and other alternative compounds. A lower IC50 value indicates higher potency.
| Compound/Schiff Base | Cell Line | IC50 Value (µg/mL) | Exposure Time (hours) | Citation |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 | 72 | [1][2][3][4] |
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Normal Human Gingival Fibroblasts (NHGF) | 977.24 | 72 | [1][2][3][4] |
| Cisplatin | T-47D (Breast Cancer) | 276.1 µM | 72 | [5][6][7] |
| Tetradentate Schiff base zinc(II) complex | T-47D (Breast Cancer) | 42.1 µM | 72 | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are the protocols for the synthesis of a Schiff base derived from 4-nitrobenzaldehyde and the subsequent cytotoxicity assessment using the MTT assay.
Synthesis of 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid
This protocol describes the synthesis of a Schiff base through the condensation of an amine with an aldehyde.[1][8]
-
Preparation of Reactants: Dissolve 1 gram (10 mmol) of 4-nitrobenzaldehyde in 40 mL of hot absolute ethanol. In a separate flask, dissolve 10 mmol of 5-chloro-2-aminobenzoic acid in 30 mL of hot absolute ethanol.
-
Reaction Mixture: Add the 5-chloro-2-aminobenzoic acid solution to the 4-nitrobenzaldehyde solution.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Condensation: Reflux the mixture for 3 hours at room temperature.
-
Isolation and Purification: After the reaction is complete, add cold water to precipitate the solid yellow product. Filter the product and dry it. The crude product can be recrystallized from alcohol to obtain the pure Schiff base.[9]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Schiff base. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Processes
Diagrams of the experimental workflow and the implicated signaling pathways provide a clear visual understanding of the scientific process and the compound's mechanism of action.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Apoptosis Inducing and β-catenin Silencing by Tetradentate Schiff Base Zinc(II) Complex on the T-47D Breast Cancer Cells | Bentham Science [benthamscience.com]
- 8. ijmcmed.org [ijmcmed.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
Performance of 4-Amino-3-nitrobenzaldehyde in Claisen-Schmidt Condensation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, known as chalcones, which are pivotal precursors in the development of various pharmaceuticals and biologically active compounds. The choice of the aromatic aldehyde is critical to the success of this reaction. This guide provides a comprehensive comparison of the performance of 4-Amino-3-nitrobenzaldehyde in the Claisen-Schmidt condensation against other commonly used substituted benzaldehydes.
Comparative Performance of Aromatic Aldehydes
The reactivity of an aromatic aldehyde in the Claisen-Schmidt condensation is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and often higher yields. Conversely, electron-donating groups (EDGs) can deactivate the aldehyde.
While specific experimental data for the Claisen-Schmidt condensation of this compound with simple ketones like acetophenone is not extensively reported in the literature, its reactivity can be inferred from the electronic properties of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which is expected to activate the aldehyde for nucleophilic attack. However, the amino group (-NH₂) is a strong electron-donating group. The interplay of these opposing effects on the same aromatic ring makes the performance of this compound a subject of interest.
The following table summarizes the performance of various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone under basic conditions, providing a benchmark for comparison.
| Aromatic Aldehyde | Substituent Type | Typical Yield (%) | Reference |
| Benzaldehyde | Unsubstituted | ~70-85% | [1] |
| 4-Chlorobenzaldehyde | Electron-withdrawing | High | |
| 4-Nitrobenzaldehyde | Strong Electron-withdrawing | >90% | [2] |
| 3-Nitrobenzaldehyde | Strong Electron-withdrawing | >90% | [2] |
| 4-Anisaldehyde (Methoxy) | Electron-donating | Moderate | [3] |
| 4-(Dimethylamino)benzaldehyde | Strong Electron-donating | Lower to Moderate | |
| This compound | **EWG (-NO₂) and EDG (-NH₂) ** | Data not available |
Experimental Protocols
Below are detailed experimental protocols for a typical Claisen-Schmidt condensation. These can be adapted for the use of this compound.
Protocol 1: Standard Claisen-Schmidt Condensation
This protocol is suitable for a wide range of substituted benzaldehydes and acetophenone.
Materials:
-
Substituted benzaldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (95%)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in an appropriate volume of 95% ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This environmentally friendly method often leads to high yields in shorter reaction times.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Ketone (e.g., Acetophenone, 1.0 eq)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the substituted benzaldehyde (1.0 eq) and the ketone (1.0 eq).
-
Add a catalytic amount of solid NaOH.
-
Grind the mixture vigorously with the pestle. The reaction is often rapid, and the product may solidify.
-
After grinding for a specified time (e.g., 10-15 minutes), add water to the mortar to quench the reaction.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from an appropriate solvent.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and the logical relationship of substituent effects.
References
Comparative Antimicrobial Activity of Schiff Bases Derived from Nitrobenzaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The quest for novel antimicrobial agents is a paramount challenge in modern medicine. Schiff bases, with their versatile structural properties and wide range of biological activities, represent a promising class of compounds in the development of new anti-infective therapies. This guide provides a comparative analysis of the antimicrobial activity of Schiff bases derived from nitrobenzaldehyde analogues, offering a valuable resource for researchers in the field. Due to a lack of extensive publicly available data on Schiff bases derived specifically from 4-Amino-3-nitrobenzaldehyde, this guide focuses on the closely related and well-studied Schiff bases synthesized from 4-nitrobenzaldehyde and 3-nitrobenzaldehyde. The presented data, protocols, and visualizations aim to facilitate a deeper understanding of their potential and guide future research directions.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of various Schiff bases is typically evaluated using metrics such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the diameter of the zone of inhibition in diffusion assays. The following tables summarize the quantitative data from studies on Schiff bases derived from 4-nitrobenzaldehyde and other related aromatic aldehydes.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-Nitrobenzaldehyde Schiff Bases and Analogues (in µg/mL)
| Schiff Base Derivative (Code) | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| PC3 (from 4-nitrobenzaldehyde) | MIC: 250, MBC: - | MIC: 62.5, MBC: 250 | MIC: 125, MFC: - | [1] |
| PC1 (from benzaldehyde) | MIC: 62.5, MBC: 125 | MIC: 62.5, MBC: 125 | MIC: 250, MFC: - | [1] |
| PC2 (from anisaldehyde) | MIC: 250, MBC: 500 | MIC: 62.5, MBC: 125 | MIC: 62.5, MFC: - | [1] |
| PC4 (from cinnamaldehyde) | MIC: 62.5, MBC: 250 | MIC: -, MBC: - | MIC: 62.5, MFC: - | [1] |
Note: '-' indicates that the data was not provided or the activity was not observed.
Table 2: Zone of Inhibition of a Schiff Base Derived from 2-aminobenzenethiol and 4-nitrobenzaldehyde (in mm)
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 6 - 15 |
| Escherichia coli | 6 - 15 |
| Aspergillus niger | 6 - 18 |
| Candida albicans | 6 - 18 |
Note: The results indicate moderate activity, with metal complexes of this Schiff base showing higher activity.[1]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and extension of scientific findings. Below are the typical protocols employed for the synthesis of Schiff bases and the evaluation of their antimicrobial properties.
Synthesis of Schiff Bases
A common method for the synthesis of Schiff bases is through the condensation reaction of a primary amine and a carbonyl compound (aldehyde or ketone).
General Procedure:
-
An equimolar amount of the substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) is dissolved in a suitable solvent, such as ethanol.
-
An equimolar amount of the primary amine is added to the aldehyde solution.
-
A few drops of a catalyst, often a weak acid like glacial acetic acid, may be added to the reaction mixture.
-
The mixture is then refluxed for a period ranging from a few hours to several hours.
-
The progress of the reaction is monitored, often by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the Schiff base) is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure Schiff base.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized Schiff bases is commonly assessed using the agar well diffusion method or the disc diffusion method.
Agar Well/Disc Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of a suitable agar medium in a Petri dish.
-
For the agar well method, wells are created in the agar using a sterile cork borer. For the disc diffusion method, sterile filter paper discs are used.
-
A specific concentration of the Schiff base solution (dissolved in a suitable solvent like DMSO) is added to the wells or impregnated onto the discs.
-
A known antibiotic is used as a positive control, and the solvent alone serves as a negative control.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48-72 hours for fungi).
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well or disc where microbial growth is inhibited).
Visualizing the Experimental Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and the hypothetical mechanism of action, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Hydration Equilibria: 4-Nitrobenzaldehyde vs. 4-Aminobenzaldehyde
A deep dive into the electronic effects governing the nucleophilic addition of water to aromatic aldehydes, this guide provides a comparative analysis of the hydration equilibrium of 4-nitrobenzaldehyde and 4-aminobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.
The reversible addition of water to a carbonyl group, forming a geminal diol, is a fundamental reaction in organic chemistry. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the carbonyl compound. This guide focuses on two para-substituted benzaldehydes, 4-nitrobenzaldehyde and 4-aminobenzaldehyde, to illustrate the profound impact of electron-withdrawing and electron-donating groups on the stability of the carbonyl form versus its hydrated counterpart.
Chemical Structures and the Hydration Equilibrium
The hydration of an aldehyde is an equilibrium process where the aldehyde (R-CHO) reacts with water to form a geminal diol (R-CH(OH)₂). The equilibrium constant for this reaction, Khyd, is a measure of the extent of hydration.
4-Nitrobenzaldehyde , with its strongly electron-withdrawing nitro group (-NO₂), and 4-Aminobenzaldehyde , with its electron-donating amino group (-NH₂), provide a classic example of how substituent effects modulate the electrophilicity of the carbonyl carbon and, consequently, the position of the hydration equilibrium.
Figure 1: General hydration equilibrium for 4-nitrobenzaldehyde and 4-aminobenzaldehyde.
Quantitative Comparison of Hydration Equilibria
The electronic nature of the para-substituent significantly influences the hydration equilibrium constant (Khyd). Electron-withdrawing groups increase Khyd by destabilizing the carbonyl group and stabilizing the gem-diol, while electron-donating groups have the opposite effect.
| Compound | Substituent | Electronic Effect | Hydration Equilibrium Constant (Khyd) |
| 4-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing | 0.15 - 0.25 |
| Benzaldehyde | -H | Neutral | ~0.028 |
| 4-Aminobenzaldehyde | -NH₂ | Electron-donating | Not available in literature, but expected to be significantly lower than benzaldehyde. |
The electron-withdrawing nitro group in 4-nitrobenzaldehyde makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, shifting the equilibrium towards the hydrate. Conversely, the electron-donating amino group in 4-aminobenzaldehyde reduces the electrophilicity of the carbonyl carbon, making hydration less favorable.
Due to the lack of a precise experimental value for the hydration equilibrium constant of 4-aminobenzaldehyde, a definitive quantitative comparison of thermodynamic parameters is challenging. However, the principles of physical organic chemistry allow for a robust qualitative prediction. The hydration of aldehydes is generally an exothermic process. The stronger the electron-withdrawing nature of the substituent, the more exothermic the hydration reaction is expected to be. Therefore, the enthalpy of hydration (ΔHhyd) for 4-nitrobenzaldehyde is anticipated to be more negative than that for 4-aminobenzaldehyde. The entropy of hydration (ΔShyd) is typically negative for this type of reaction due to the loss of translational and rotational freedom as two molecules combine to form one.
Experimental Protocols for Determining Hydration Equilibria
The determination of hydration equilibrium constants for aldehydes can be achieved through various spectroscopic techniques, most notably UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectroscopy Protocol
This method relies on the difference in the UV-Vis absorbance spectra between the aldehyde (which typically has a strong π → π* transition) and its hydrate (which lacks the carbonyl chromophore).
Figure 2: Workflow for UV-Vis determination of K_hyd.
Detailed Steps:
-
Preparation of Solutions: Prepare a concentrated stock solution of the benzaldehyde derivative in a water-miscible organic solvent where hydration is negligible (e.g., acetonitrile). Prepare a series of aqueous buffers at the desired pH.
-
Spectroscopic Measurement: Record a baseline spectrum of the aqueous buffer in a quartz cuvette. Inject a small, known volume of the aldehyde stock solution into the cuvette to achieve the desired final concentration.
-
Equilibration: Allow the solution to equilibrate. The time to reach equilibrium can be determined by monitoring the absorbance at the λmax of the aldehyde until it becomes constant.
-
Data Analysis: The equilibrium concentration of the unhydrated aldehyde is determined from its absorbance at a wavelength where the hydrate does not absorb, using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the pure aldehyde in the aqueous medium needs to be determined separately or estimated from its value in a non-hydrating solvent.
-
Calculation of Khyd: The hydration equilibrium constant is calculated using the following equation: Khyd = [gem-diol] / ([aldehyde] * [H₂O])
NMR Spectroscopy Protocol
1H NMR spectroscopy is a powerful tool for directly observing and quantifying both the aldehyde and its hydrate in solution at equilibrium.
Safety Operating Guide
Proper Disposal of 4-Amino-3-nitrobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 4-Amino-3-nitrobenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste streams effectively. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Profile
Hazard Summary for Structurally Similar Nitroaromatic Compounds
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Skin Corrosion/Irritation | May cause skin irritation. | [1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[2] Do not discharge this chemical into drains or the environment.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, it is imperative to wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection: Proper segregation of waste is crucial to ensure safe handling and disposal.
-
Solid Waste: Collect any surplus or expired this compound powder in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and weighing boats, must also be disposed of as hazardous waste in the solid waste container.
3. Labeling of Hazardous Waste Containers: Properly label all hazardous waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date of accumulation.
4. Storage of Hazardous Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area. This area should be away from incompatible materials such as strong oxidizing agents. The storage area should also have secondary containment to prevent the spread of material in the event of a leak.
5. Disposal of Empty Containers: Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
6. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with the Safety Data Sheet (SDS) for the compound or a similar compound if a specific one is unavailable.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
While this document focuses on disposal, any experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved by:
-
Ordering the smallest quantity of the chemical required.
-
Keeping an accurate inventory of chemicals on hand.
-
Using smaller-scale experimental setups where feasible.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Essential Safety and Operational Guide for Handling 4-Amino-3-nitrobenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-3-nitrobenzaldehyde. It is intended for researchers, scientists, and drug development professionals to ensure personal safety and minimize environmental impact.
Chemical Identifier:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| This compound | 51818-99-6 | C₇H₆N₂O₃ | 166.13 g/mol | Yellow crystalline powder |
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1][2][3][4] |
| Skin sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction[2][3][4] |
| Specific target organ toxicity, single exposure | GHS07 | Warning | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, long-term | None | - | H412: Harmful to aquatic life with long lasting effects[2][3] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields are mandatory.[3][5] A face shield is recommended if there is a risk of splashing or dust generation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[5] Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A fully buttoned laboratory coat or a chemical-resistant apron is required.[5] For tasks with a higher risk of contamination, disposable sleeves or a solid-front lab coat should be considered.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3] |
Operational and Handling Protocol
A systematic workflow is essential for safety and to prevent contamination.
Caption: Step-by-step workflow for handling the compound.
Experimental Procedures:
-
Weighing: Always weigh the solid compound within a chemical fume hood or a balance enclosure to contain airborne particles.[6] Use anti-static weighing paper.
-
Solution Preparation: Conduct all solution preparations within a certified chemical fume hood.[6] Add the solvent to the solid compound slowly to prevent splashing.[6]
-
General Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5] Do not eat, drink, or smoke in laboratory areas.[5]
Emergency Procedures
Immediate action is vital in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash skin with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice.[2] Wash contaminated clothing before reuse.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration.[4] Seek medical advice if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a POISON CENTER or doctor if you feel unwell.[7] |
Spill Response:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Contain Spill: Use dry methods to clean up solid spills. Sweep or vacuum the material, avoiding dust generation.[5] Place the spilled material into a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) office.[8]
Storage and Disposal Plan
Proper storage and disposal are critical for safety and environmental protection.
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed when not in use.[5]
-
Keep away from incompatible materials such as strong bases, strong acids, oxidizing agents, and reducing agents.[5]
Disposal: All waste containing this compound must be treated as hazardous waste.[5]
Caption: Decision tree for chemical waste disposal.
Disposal Protocols:
-
Waste Segregation: Collect all waste containing this compound in a designated and properly labeled hazardous waste container.[8]
-
Containerization: Ensure waste containers are sealed and clearly labeled with the chemical name and appropriate hazard warnings.
-
Professional Disposal: Do not allow the chemical to enter drains or the environment.[2][8] Arrange for pickup and disposal by a licensed hazardous waste disposal company.[8] Incineration in a chemical incinerator with an afterburner and scrubber is the recommended disposal method.[8]
References
- 1. This compound | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
